molecular formula C7H9NO2S B145293 (S)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 131829-50-0

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No.: B145293
CAS No.: 131829-50-0
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid derivative of high interest in medicinal chemistry and chemical biology. This compound features a propanoic acid backbone substituted at the β-position with an amino group and a thiophen-2-yl aromatic ring. The thiophene moiety, a sulfur-containing heterocycle, provides distinct electronic and steric properties that can influence the molecule's interactions with biological targets . This amino acid serves as a versatile building block for the synthesis of more complex molecules . Its structure is closely related to other bioactive compounds, such as thiazole-based amino acid derivatives which have demonstrated discrete antimicrobial activity in scientific studies . Furthermore, amino acid derivatives incorporating heterocyclic systems like thiophene are investigated for their potential as biochemical probes and for their interactions with enzymes or receptors . The mechanism of action for such compounds often involves interactions with specific molecular targets, where the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, potentially modulating biological activity . As a chiral, non-proteinogenic amino acid, this compound also falls into the category of noncanonical amino acids (ncAAs). ncAAs are powerful tools in genetic code expansion (GCE), enabling the site-specific incorporation of novel functionalities into proteins for advanced biochemical and biophysical studies . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275837
Record name (S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131829-50-0
Record name (S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid containing a thiophene moiety. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique structural and electronic properties conferred by the thiophene ring, as well as the conformational constraints imposed by the β-amino acid backbone. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a β-amino acid structure can enhance metabolic stability and modulate pharmacokinetic profiles of peptide-based drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical Properties

A thorough review of available data provides the following chemical properties for this compound. It is important to note that experimental data for this specific enantiomer is limited, and some properties are predicted or inferred from related compounds.

PropertyValueSource
IUPAC Name (3S)-3-Amino-3-(thiophen-2-yl)propanoic acidPubChem
CAS Number 73495-10-0 ((R)-isomer)LookChem[5]
Molecular Formula C₇H₉NO₂SPubChem[6]
Molecular Weight 171.22 g/mol PubChem[6]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Note: The CAS number provided is for the (R)-isomer. Typically, the same CAS number is assigned to the racemic mixture, and specific enantiomers may or may not have unique identifiers. Further verification is recommended.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon (α-proton to the amino group), multiplets for the diastereotopic protons of the adjacent methylene group, and distinct signals for the three protons on the thiophene ring.

  • ¹³C NMR: Resonances are expected for the carbonyl carbon, the chiral carbon bearing the amino group, the methylene carbon, and the four distinct carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine.

  • O-H stretching of the carboxylic acid, likely broad due to hydrogen bonding.

  • C=O stretching of the carboxylic acid.

  • C-H stretching of the thiophene ring and the aliphatic backbone.

  • C=C and C-S stretching vibrations characteristic of the thiophene ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and adaptable one-pot synthesis for 3-amino-3-arylpropionic acids has been described.[7][8] This method, known as the Rodionov reaction, can likely be adapted for the synthesis of the target compound.

General Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction)

This protocol involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).

Workflow for the Proposed Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_resolution Chiral Resolution cluster_final_product Final Product Thiophene_2_carboxaldehyde Thiophene-2- carboxaldehyde One_pot_synthesis One-Pot Reaction (Rodionov Reaction) Thiophene_2_carboxaldehyde->One_pot_synthesis Malonic_acid Malonic Acid Malonic_acid->One_pot_synthesis Ammonium_acetate Ammonium Acetate Ammonium_acetate->One_pot_synthesis Racemic_product Racemic 3-Amino-3- (thiophen-2-yl)propanoic acid One_pot_synthesis->Racemic_product Resolution Enantiomeric Resolution Racemic_product->Resolution S_isomer (S)-3-Amino-3- (thiophen-2-yl)propanoic acid Resolution->S_isomer

Proposed synthesis workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and malonic acid in a suitable solvent, such as ethanol or glacial acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate to the mixture. Ammonium acetate serves as the source of ammonia for the reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Isolation: After completion, cool the reaction mixture and isolate the crude product. This may involve precipitation by adjusting the pH or solvent evaporation followed by purification techniques like recrystallization to obtain the racemic product.

  • Chiral Resolution: The resulting racemic mixture of 3-amino-3-(thiophen-2-yl)propanoic acid would then require resolution to isolate the desired (S)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent or by enzymatic resolution.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not extensively documented. However, the structural motifs present in the molecule suggest potential interactions with biological systems.

Thiophene Moiety

The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs.[4] Thiophene-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer[1]

  • Antimicrobial[9]

  • Anti-inflammatory[4]

β-Amino Acid Moiety

β-Amino acids are known to interact with various biological targets, most notably γ-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. As an analogue of GABA, it is plausible that this compound could modulate GABA receptor activity.

Potential GABA Receptor Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound This compound GABA_Receptor GABA Receptor Compound->GABA_Receptor Binds to Ion_Channel Chloride Ion Channel GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Hypothesized GABA receptor modulation.

This hypothetical pathway illustrates how the compound, acting as a GABA agonist or modulator, could bind to the GABA receptor, leading to the opening of the associated chloride ion channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neuronal firing.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While there is a need for more extensive experimental data to fully characterize its chemical and biological properties, its structural features suggest it could serve as a valuable building block for the development of novel therapeutics. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to explore its full potential. The methodologies and potential biological pathways outlined in this guide provide a solid foundation for future investigations by researchers and drug development professionals.

References

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131829-50-0

Structure:

Chemical structure of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

This document provides a summary of the available technical information for this compound, a chiral non-proteinogenic β-amino acid. While a comprehensive technical guide with detailed experimental protocols and extensive quantitative data is not feasible based on currently available public literature, this overview consolidates the confirmed structural and identity information.

Chemical Identity and Properties

This compound is a derivative of propanoic acid with an amino group and a thiophen-2-yl group attached to the β-carbon. Its stereochemistry is designated as (S).

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₉NO₂SPubChem[1]
Molecular Weight 171.22 g/mol PubChem[1]
CAS Number 131829-50-0Multiple Supplier Catalogs
PubChem CID 86716PubChem[1]

Synthesis and Characterization

A general conceptual workflow for the synthesis of a chiral β-amino acid is outlined below. Please note, this is a generalized representation and not a specific experimental protocol for the title compound.

G Generalized Synthetic Workflow for Chiral β-Amino Acids start Starting Materials (e.g., Thiophene-2-carboxaldehyde, Malonic acid derivative) step1 Condensation Reaction start->step1 intermediate1 α,β-Unsaturated Intermediate step1->intermediate1 step2 Asymmetric Amination (e.g., Chiral catalyst and amine source) intermediate1->step2 intermediate2 Chiral β-Amino Ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic approach for chiral β-amino acids.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm the structure, purity, and enantiomeric excess.

Biological Activity and Applications

There is a lack of specific, publicly available data on the biological activity, signaling pathway involvement, or established applications of this compound. β-amino acids, as a class, are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (β-peptides) and their potential as enzyme inhibitors or receptor ligands. Thiophene-containing compounds are also known to exhibit a wide range of biological activities. However, without specific experimental data, any potential application of this particular compound remains speculative.

Conclusion

This compound is a chemically defined entity with a confirmed CAS number and structure. However, the absence of detailed experimental protocols, quantitative data, and biological studies in the accessible scientific literature prevents the compilation of an in-depth technical guide at this time. Further research and publication of experimental results are necessary to fully characterize this compound and explore its potential applications for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Physicochemical Properties of Thiophene-Containing Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiophene-containing β-amino acids. These compounds are of significant interest in medicinal chemistry and drug development due to the unique structural and electronic characteristics imparted by the thiophene ring, a well-established pharmacophore.[1] The incorporation of a thiophene moiety into a β-amino acid scaffold can influence lipophilicity, metabolic stability, and receptor binding affinity, making these molecules attractive for the design of novel therapeutics.[1] This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows and potential biological pathways.

Core Physicochemical Properties

The physicochemical properties of thiophene-containing β-amino acids are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and melting point.

Data Presentation

The following tables summarize the available experimental and predicted physicochemical data for a selection of thiophene-containing β-amino acids. It is important to note that comprehensive experimental data for a wide range of these specific compounds is not extensively available in publicly accessible literature. Therefore, some data points are predicted values, and many entries remain to be experimentally determined.

Table 1: Physicochemical Properties of Thiophene-Containing β-Amino Acids

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logPSolubility
3-Amino-3-(thiophen-2-yl)propanoic acidStructure of 3-Amino-3-(thiophen-2-yl)propanoic acidC₇H₉NO₂S171.22203 (decomp)[2]~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino)1.92290 (Predicted)[2]Data Not Available
3-Amino-3-(thiophen-3-yl)propanoic acidStructure of 3-Amino-3-(thiophen-3-yl)propanoic acidC₇H₉NO₂S171.22208-210[3]~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino)Data Not AvailableData Not Available
(S)-3-Amino-4-(thiophen-2-yl)butanoic acid (L-β-Homo(2-thienyl)alanine)Structure of (S)-3-Amino-4-(thiophen-2-yl)butanoic acidC₈H₁₁NO₂S185.24Data Not Available~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino)1.5144 (Predicted)[4]Data Not Available
(S)-3-Amino-4-(thiophen-3-yl)butanoic acid (L-β-Homo(3-thienyl)alanine)Structure of (S)-3-Amino-4-(thiophen-3-yl)butanoic acidC₈H₁₁NO₂S185.25Data Not Available~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino)Data Not AvailableData Not Available
4-Amino-3-(4-bromothiophen-2-yl)butanoic acidStructure of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acidC₈H₁₀BrNO₂S264.14Data Not Available~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino)-1.3 (Predicted)[5]Data Not Available

Note: Predicted pKa values are estimated based on typical ranges for the carboxylic acid and amino groups of β-amino acids.

Table 2: Additional Properties of Related Thiophene-Containing Amino Acids

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(S)-2-Amino-3-(thiophen-3-yl)propanoic acidStructure of (S)-2-Amino-3-(thiophen-3-yl)propanoic acidC₇H₉NO₂S171.22320.3 ± 32.0 (at 760 mmHg)

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide methodologies for key experiments, adapted from standard procedures for amino acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the thiophene-containing β-amino acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Acidic Titration: If necessary to determine the pKa of the carboxyl group more accurately, first titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0).

  • Basic Titration: Titrate the (acidified) amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa1), and the second midpoint corresponds to the pKa of the amino group (pKa2).

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional technique for its determination.

Methodology:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Sample Preparation: Dissolve a known amount of the thiophene-containing β-amino acid in either the n-octanol-saturated water or water-saturated n-octanol. The initial concentration should be accurately known.

  • Partitioning: Place a known volume of the prepared amino acid solution and a known volume of the other saturated solvent into a flask. The flask is then sealed and shaken at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development. The equilibrium solubility method is a common approach.

Methodology:

  • Sample Preparation: Add an excess amount of the solid thiophene-containing β-amino acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Concentration Measurement: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved amino acid using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

Potential Signaling Pathway Involvement

β-Amino acids and their derivatives are known to interact with various biological targets, including acting as agonists or antagonists of GABA receptors.[6] Given the structural similarity, thiophene-containing β-amino acids are hypothesized to potentially modulate GABAergic signaling, a critical pathway in the central nervous system.[7][8]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA_A Receptor GABA_synapse->GABA_A_Receptor Binds to Thiophene_beta_AA Thiophene-β-Amino Acid Thiophene_beta_AA->GABA_A_Receptor Potentially Modulates (Agonist/Antagonist) Ion_Channel Cl- Channel GABA_A_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Potential Modulation of GABAergic Synaptic Transmission
Experimental Workflow for Physicochemical Characterization

The systematic characterization of the physicochemical properties of a novel thiophene-containing β-amino acid follows a logical workflow.

G start Synthesized Thiophene-β-Amino Acid purification Purification (e.g., Crystallization, Chromatography) start->purification structure_verification Structural Verification (NMR, MS, IR) purification->structure_verification pka pKa Determination (Potentiometric Titration) structure_verification->pka logp logP Determination (Shake-Flask Method) structure_verification->logp solubility Aqueous Solubility (Equilibrium Method) structure_verification->solubility melting_point Melting Point Determination structure_verification->melting_point data_analysis Data Analysis and Interpretation pka->data_analysis logp->data_analysis solubility->data_analysis melting_point->data_analysis

Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of thiophene-containing β-amino acids. While comprehensive experimental data remains to be fully elucidated for a broad spectrum of these compounds, the provided data, protocols, and workflows serve as a valuable resource for researchers in the field. The unique combination of the thiophene heterocycle and the β-amino acid scaffold presents a promising avenue for the development of novel therapeutic agents. Further systematic investigation into the physicochemical properties of a wider array of these derivatives is crucial to unlock their full potential in drug discovery.

References

The Discovery and Synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid , a non-proteinogenic β-amino acid, has garnered significant interest within the scientific community, particularly for its role as a chiral building block in the synthesis of pharmaceutically active compounds. This in-depth technical guide provides a comprehensive review of the discovery and synthetic methodologies for this valuable compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

β-amino acids and their derivatives are crucial components in the development of novel therapeutics, peptidomimetics, and other biologically active molecules. The incorporation of a thiophene ring, a bioisostere for a phenyl ring, often imparts unique pharmacological properties. The specific stereochemistry of this compound makes it a sought-after intermediate for the enantioselective synthesis of complex molecular targets. This review will detail the primary method for its preparation via the resolution of a racemic mixture and touch upon other potential asymmetric synthetic strategies.

Synthesis of Racemic 3-Amino-3-(thiophen-2-yl)propanoic Acid

The journey to obtaining the enantiomerically pure this compound begins with the synthesis of its racemic form. A common and effective method for this is the Rodionov reaction, which involves the condensation of 2-thiophenecarboxaldehyde, malonic acid, and ammonium acetate.

Experimental Protocol: Rodionov Reaction

Materials:

  • 2-Thiophenecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-thiophenecarboxaldehyde, malonic acid, and a molar excess of ammonium acetate in ethanol is prepared.

  • The reaction mixture is heated at reflux for a specified period, typically several hours, to facilitate the condensation and subsequent decarboxylation.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude racemic β-amino acid.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried to yield racemic 3-Amino-3-(thiophen-2-yl)propanoic acid.

Quantitative Data:

ParameterValue
Typical Yield60-75%
Purity>95% (after recrystallization)
Melting PointVaries based on purity

Enantioselective Synthesis: Optical Resolution of Racemic β-(2-Thienyl)-alanine

The most prominently documented method for obtaining the (S)-enantiomer is through the optical resolution of the racemic mixture. A key patent discloses a method utilizing a chiral resolving agent, dibenzoyl-D-tartaric acid, to selectively precipitate the salt of the L-enantiomer, which corresponds to this compound.[1]

Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid[1]

Materials:

  • Racemic β-2-thienyl-DL-alanine

  • Dibenzoyl-D-tartaric acid

  • Water

  • Acetic acid

  • A suitable base (e.g., sodium hydroxide or ammonium hydroxide)

  • Hydrochloric acid

Procedure:

  • Racemic β-2-thienyl-DL-alanine and dibenzoyl-D-tartaric acid are dissolved in a mixture of water and acetic acid.[1]

  • The solution is heated to approximately 60°C and stirred for one hour, then allowed to cool slowly to room temperature.[1]

  • The mixture is stirred at room temperature for an additional hour, during which the salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid selectively precipitates.[1]

  • The diastereomeric salt is collected by filtration.[1]

  • To liberate the free amino acid, the salt is treated with a base to neutralize the tartaric acid, followed by acidification with hydrochloric acid to precipitate the this compound.

  • The final product is collected by filtration, washed, and dried.

Quantitative Data:

ParameterValueReference
L/D Ratio of Precipitated Salt96/4[1]
¹H-NMR Data for the SaltProvided in patent[1]

Logical Workflow for Optical Resolution

G racemate Racemic β-2-thienyl-DL-alanine heating Heat to 60°C racemate->heating resolving_agent Dibenzoyl-D-tartaric acid resolving_agent->heating solvent Water/Acetic Acid solvent->heating cooling Cool to RT heating->cooling filtration1 Filtration cooling->filtration1 salt Precipitated Salt (L-alanine + D-tartaric acid) filtration1->salt filtrate Filtrate (D-alanine + D-tartaric acid) filtration1->filtrate base_treatment Base Treatment salt->base_treatment acid_treatment Acidification base_treatment->acid_treatment filtration2 Filtration acid_treatment->filtration2 product This compound filtration2->product

Figure 1. Workflow for the optical resolution of racemic β-2-thienyl-alanine.

Alternative and Emerging Synthetic Strategies

While chemical resolution is a well-established method, modern synthetic chemistry continually seeks more efficient and atom-economical asymmetric approaches. For β-amino acids in general, several catalytic and enzymatic methods have been developed, which could potentially be adapted for the synthesis of this compound.

Potential Asymmetric Synthesis Pathways

G cluster_0 Asymmetric Synthesis Approaches cluster_1 Enzymatic Methods cluster_2 Catalytic Asymmetric Synthesis cluster_3 Chiral Auxiliary Methods start Achiral Starting Materials (e.g., 2-Thiophenecarboxaldehyde) enzymatic Transaminase or Ammonia Lyase start->enzymatic asymmetric_catalysis Chiral Lewis Acid or Organocatalyst start->asymmetric_catalysis chiral_auxiliary Attachment of Chiral Auxiliary, Diastereoselective Reaction, Removal of Auxiliary start->chiral_auxiliary product This compound enzymatic->product asymmetric_catalysis->product chiral_auxiliary->product

Figure 2. Potential asymmetric routes to the target compound.

These alternative pathways, while not yet specifically detailed in the literature for this exact molecule, represent promising avenues for future research and process development. Enzymatic resolutions using lipases or amidases on derivatives of the racemic amino acid, or asymmetric hydrogenation of a suitable prochiral precursor, are also viable strategies that have been successfully applied to similar substrates.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step for its application in medicinal chemistry and drug discovery. The primary and most well-documented method involves the synthesis of the racemic amino acid via the Rodionov reaction, followed by a highly effective optical resolution using dibenzoyl-D-tartaric acid. While this classical approach is robust, the future of the synthesis of this and similar chiral β-amino acids likely lies in the development of more direct and efficient catalytic asymmetric or chemoenzymatic methods. This review provides researchers with the foundational knowledge of the established synthesis and a forward look into potential alternative methodologies.

References

Unlocking New Therapeutic Frontiers: The Biological Significance of Unnatural β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biomolecular engineering, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. Unnatural β-amino acids, structural isomers of the canonical α-amino acids, have emerged as a powerful class of building blocks for the design of sophisticated peptidomimetics and bioactive molecules.[1][2] Unlike their naturally occurring counterparts, β-amino acids feature an additional carbon atom in their backbone, a seemingly subtle modification that imparts profound and advantageous biological and physical properties.[1][3] This technical guide provides a comprehensive overview of the biological significance of unnatural β-amino acids, with a focus on their applications in drug development, their ability to form stable secondary structures, and their role as modulators of complex biological pathways.

The incorporation of β-amino acids into peptide sequences offers a strategic advantage in overcoming the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and limited conformational stability.[2][3][4] Peptides composed partially or entirely of β-amino acids, known as β-peptides or α/β-peptides, exhibit remarkable resistance to enzymatic hydrolysis, leading to significantly longer in vivo half-lives.[3] Furthermore, the unique conformational preferences of β-amino acids enable the construction of well-defined and stable secondary structures, including helices, sheets, and turns, even in short oligomers. This structural control is paramount for mimicking the bioactive conformations of natural peptides and for designing potent inhibitors of protein-protein interactions.[1]

This guide will delve into the quantitative aspects of the biological activities of β-amino acid-containing molecules, present detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways they modulate.

Data Presentation: Quantitative Analysis of Bioactivity

The versatility of unnatural β-amino acids is underscored by the diverse range of biological activities their derivatives have demonstrated. The following tables summarize key quantitative data for various applications, providing a comparative overview of their potency and efficacy.

| Table 1: Antimicrobial Activity of β-Peptide Analogs | | :--- | :--- | :--- | :--- | | Peptide/Compound | Target Organism | MIC (µg/mL) | Reference | | Betatide | E. coli K-12 MG1655 | 16 |[5] | | Betatide | Methicillin-resistant S. epidermidis (MRSE) | 16 |[5] | | A24 | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 2 |[6] | | Anoplin Analogs | S. aureus (MRSA) ATCC 33591 | 4 - 32 |[7] | | Anoplin Analogs | E. coli ATCC 25922 | 8 - >64 |[7] |

| Table 2: Inhibition of Protein-Protein Interactions | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Target Interaction | Inhibition Constant (Ki or Kd) | IC50 | Reference | | PMI (Peptide) | p53-MDM2 | 490 pM (Kd) | - |[8] | | PMI (Peptide) | p53-MDMX | 2.4 nM (Kd) | - |[8] | | DPMI-α (D-peptide) | p53-MDM2 | 219 nM (Ki) | - |[9] | | β³-peptide | p53-hDM2 | nanomolar affinity | - |[10] | | HIV gp41-derived peptides | HIV-1 Fusion | low µM | - |[11] |

| Table 3: Enzyme Inhibition by β-Amino Acid Derivatives | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference | | Neurotensin analog (peptide 52) | NTSR1 | 0.24 nmol·L⁻¹ | - |[3] | | Neurotensin analog (peptide 52) | NTSR2 | 1.2 nmol·L⁻¹ | - |[3] | | D-peptide (RPRTRLHTHRNR) | Aβ₁₋₄₂ aggregation | - | - |[9] |

Experimental Protocols

The successful application of unnatural β-amino acids in research and development hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in this guide.

Synthesis of Fmoc-Protected β-Amino Acids

The synthesis of Fmoc-protected β-amino acids is a crucial first step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). A common method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[12]

Materials:

  • Fmoc-α-amino acid or Fmoc-β-alanine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or methyl iodide

  • Mercaptoethanol

  • Fmoc-OSu

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM and add it to the resin. Add DIEA and shake for 1-2 hours. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

  • o-NBS Protection: Dissolve o-NBS-Cl in DCM and add it to the resin, followed by DIEA. Shake for 1-2 hours. Wash the resin with DCM and DMF.

  • N-Alkylation (for N-methylated β-amino acids): Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF to the resin. Shake for 2-4 hours. Wash the resin with DMF and DCM.

  • o-NBS Deprotection: Treat the resin with a solution of mercaptoethanol and DBU in DMF for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

  • Fmoc Protection: Add a solution of Fmoc-OSu and DIEA in DMF to the resin and shake for 2-3 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM for 1 minute. Collect the filtrate in a flask containing MilliQ water. Repeat this step four times.[12] The aqueous phase contains the desired Fmoc-protected β-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

SPPS is the standard method for synthesizing peptides containing β-amino acids, typically employing Fmoc chemistry.[13][14]

Materials:

  • Fmoc-protected amino acids (α and β)

  • Rink Amide or Wang resin

  • DMF

  • DCM

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • DIEA

  • Cleavage cocktail (e.g., TFA/water/TIPS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-amino acid (α or β) by dissolving it in DMF with a coupling reagent (e.g., HATU) and DIEA. Add the activated amino acid solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.[5][15][16][17]

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.

  • Peptide Dilution: Prepare a serial dilution of the test peptide in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Proteolytic Stability Assay

The resistance of β-peptides to enzymatic degradation can be assessed by incubating them with proteases and analyzing the extent of cleavage over time, often by HPLC.[4][18]

Materials:

  • β-peptide and a control α-peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase)

  • Incubation buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: Prepare a solution of the peptide in the incubation buffer. Add the protease solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding a quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique to determine the solution-state conformation of β-peptides.[19][20][21]

Materials:

  • Purified β-peptide

  • NMR solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified β-peptide in the appropriate NMR solvent.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Resonance Assignment: Analyze the spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structural Restraint Extraction: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

Mandatory Visualization: Signaling Pathways and Molecular Interactions

Graphviz (DOT language) is used to create the following diagrams, illustrating key biological pathways and molecular interactions involving β-amino acid-containing molecules.

p53_MDM2_inhibition cluster_cellular_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_inhibition Therapeutic Inhibition Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates p21 p21 p53->p21 transactivates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 p53->MDM2 transactivates Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds & inhibits Ub Ubiquitin MDM2->Ub Ub->p53 BetaPeptide β-Peptide Inhibitor BetaPeptide->MDM2 binds & blocks p53 interaction HIV_fusion_inhibition cluster_virus HIV-1 Virion cluster_host_cell Host Cell cluster_fusion_process Membrane Fusion cluster_inhibition Therapeutic Inhibition gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor gp120->CCR5 binds CD4->CCR5 conformational change exposes co-receptor binding site gp41_intermediate gp41 (fusion intermediate) CCR5->gp41_intermediate gp41 conformational change HostMembrane Host Cell Membrane gp41_intermediate->HostMembrane fusion peptide insertion FusionPore Fusion Pore Formation gp41_intermediate->FusionPore hairpin formation BetaPeptide β-Peptide Inhibitor (e.g., T-20 mimic) BetaPeptide->gp41_intermediate binds to HR1/HR2 domain, prevents hairpin formation

References

An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, a generalized synthesis protocol, and a workflow visualization for (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Data

This compound is a non-proteinogenic β-amino acid containing a thiophene moiety. Its stereochemistry and functional groups make it a valuable building block in medicinal chemistry.

IdentifierValueSource
Chemical Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [2][3]
IUPAC Name (3S)-3-amino-3-(thiophen-2-yl)propanoic acid
Canonical SMILES C1=CSC(=C1)C(C(=O)O)CN
CAS Number 86978-35-6

Experimental Protocols

Generalized Synthesis of this compound via Asymmetric Mannich Reaction

This protocol describes a potential enantioselective synthesis starting from thiophene-2-carbaldehyde.

Materials:

  • Thiophene-2-carbaldehyde

  • (S)-N-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Reformatsky reagent (e.g., ethyl bromoacetate and zinc dust) or a silyl ketene acetal (e.g., of methyl acetate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Methodology:

  • Imines Formation:

    • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carbaldehyde (1.0 eq) and (S)-N-tert-butanesulfinamide (1.05 eq) in anhydrous DCM.

    • Add Ti(OEt)₄ (2.0 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Asymmetric Mannich Reaction:

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare the silyl ketene acetal of methyl acetate by reacting methyl acetate with a suitable base (e.g., LDA) and silylating agent (e.g., TMSCl) in anhydrous THF at -78 °C.

    • Add the pre-formed silyl ketene acetal solution dropwise to the imine solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification of the Sulfinamide Adduct:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired sulfinamide-protected β-amino ester.

  • Deprotection and Hydrolysis:

    • Dissolve the purified product in a mixture of methanol and a stoichiometric excess of aqueous HCl (e.g., 4M HCl).

    • Stir the solution at room temperature for 1-2 hours to cleave the tert-butanesulfinyl group.

    • Following the removal of the sulfinamide, add a solution of NaOH (e.g., 2M) and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

    • Monitor the hydrolysis by TLC.

  • Final Isolation:

    • Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl to the isoelectric point of the amino acid (approximately pH 6-7), which will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then diethyl ether.

    • Dry the product under vacuum to yield this compound.

Visualized Workflow

The following diagram illustrates the generalized synthetic workflow for this compound as described in the protocol above.

G Thiophene_Carbaldehyde Thiophene-2-carbaldehyde Imine_Formation Imine Formation (Ti(OEt)4, DCM) Thiophene_Carbaldehyde->Imine_Formation Chiral_Auxiliary (S)-N-tert-Butanesulfinamide Chiral_Auxiliary->Imine_Formation Imine Chiral N-Sulfinyl Imine Imine_Formation->Imine Mannich_Reaction Asymmetric Mannich Reaction (-78 °C, THF) Imine->Mannich_Reaction Silyl_Ketene_Acetal Silyl Ketene Acetal (from Methyl Acetate) Silyl_Ketene_Acetal->Mannich_Reaction Protected_Ester Protected β-Amino Ester Mannich_Reaction->Protected_Ester Deprotection_Hydrolysis 1. Deprotection (HCl) 2. Hydrolysis (NaOH) Protected_Ester->Deprotection_Hydrolysis Final_Product This compound Deprotection_Hydrolysis->Final_Product

Caption: Generalized workflow for the asymmetric synthesis of this compound.

References

Spectroscopic and Structural Elucidation of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral non-proteinogenic amino acid, (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structural and analytical properties of this compound. The guide details predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for their acquisition.

Introduction

This compound is a β-amino acid containing a thiophene moiety. Non-proteinogenic amino acids are of significant interest in medicinal chemistry due to their potential to impart unique conformational constraints and biological activities to peptides and small molecule drugs. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of such compounds in research and development settings. This guide presents a compilation of expected spectroscopic data to aid in these endeavors.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted and expected characteristic data based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40dd1HH-5 (thiophene)
~7.10dd1HH-3 (thiophene)
~7.00dd1HH-4 (thiophene)
~4.50t1HH-3 (CH-NH₂)
~2.80d2HH-2 (CH₂)

Predicted in D₂O as the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175C=O (acid)
~142C-2 (thiophene, quat.)
~127C-5 (thiophene)
~125C-3 (thiophene)
~124C-4 (thiophene)
~50C-3 (CH-NH₂)
~40C-2 (CH₂)

Predicted in D₂O as the solvent.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~3100MediumC-H stretch (thiophene)
2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine)
~1450, ~1380MediumC-H bend (aliphatic)
~850, ~700StrongC-H out-of-plane bend (thiophene)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₉NO₂S
Molecular Weight171.22 g/mol
[M+H]⁺ (High Resolution)Expected around 172.0427 m/z
Key Fragmentation PathwaysLoss of H₂O, CO₂, NH₃ from the parent ion. Cleavage of the thiophene ring under higher energy conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a solvent suppression technique if residual HDO signal is problematic.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to at least 4 cm⁻¹.

  • Data Processing: Process the data using the spectrometer's software. This includes automatic background subtraction and conversion of the interferogram to a spectrum via Fourier transformation.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to promote ionization.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the acquired spectra using the instrument's software to determine the accurate mass of the molecular ion and to identify the fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of (S)-3-Amino-3- (thiophen-2-yl)propanoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Stability and Storage Conditions for Beta-Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids (β-amino acids) are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon, one atom away from the carboxyl group.[1] This seemingly minor structural alteration imparts significant and advantageous properties, most notably an increased metabolic stability.[2] Derivatives of β-amino acids are crucial components in the development of peptidomimetics and other bioactive molecules because they often exhibit remarkable resistance to enzymatic degradation by proteases compared to their natural α-peptide counterparts.[3][4] This enhanced stability makes them attractive candidates for novel therapeutics with improved pharmacokinetic profiles. Understanding the intrinsic chemical stability and optimal storage conditions of these derivatives is paramount for ensuring their integrity, reproducibility of experimental results, and the overall success of drug development programs.

This guide provides an in-depth overview of the factors influencing the stability of β-amino acid derivatives, outlines detailed experimental protocols for stability assessment, and offers recommendations for proper storage and handling.

Core Principles of Chemical Stability

The stability of β-amino acid derivatives, like any pharmaceutical compound, is dictated by their susceptibility to various degradation pathways. These pathways can be broadly categorized as hydrolytic, oxidative, and photolytic degradation. Forced degradation studies, which intentionally stress a compound, are essential for identifying potential degradation products and understanding its intrinsic stability.[5][6][7]

Key Degradation Pathways:

  • Hydrolysis: The cleavage of chemical bonds, particularly amide (peptide) bonds, by water. This process is highly dependent on pH and temperature.[5][7] Peptide bonds, especially those involving aspartic acid, are susceptible to hydrolysis under acidic or alkaline conditions.[7][8]

  • Oxidation: This degradation is often initiated by atmospheric oxygen, trace metal ions, or peroxides.[5][9] Amino acid residues with sulfur-containing side chains (methionine, cysteine) or aromatic rings (tryptophan, tyrosine, histidine) are particularly prone to oxidation.[9][10]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of sensitive residues, leading to loss of activity.[5][11]

Incorporating β-amino acids into peptide sequences has been shown to markedly improve proteolytic stability.[3] For instance, certain α,β-peptides have demonstrated high resistance to cleavage by enzymes like trypsin and chymotrypsin.[3]

Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of β-amino acid derivatives. Controlling these factors is critical during handling, experimentation, and storage.

Temperature

Temperature is a critical factor affecting chemical stability. Elevated temperatures accelerate the rates of most chemical reactions, including hydrolysis and oxidation.[11]

  • Long-term Storage: For long-term stability, lyophilized (freeze-dried) peptides and protected amino acid derivatives should be stored at -20°C or -80°C.[11][12][13] Under these conditions, most derivatives can be stable for years.[14]

  • Short-term Storage: For temporary or short-term storage (days to weeks), refrigeration at 2-8°C or even room temperature may be acceptable for solid, protected derivatives, provided they are sealed from moisture.[11][12]

  • Solutions: Peptides in solution are significantly less stable and should ideally be used immediately.[11] If storage is necessary, solutions should be prepared in single-use aliquots and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11][12]

pH

The pH of a solution can drastically affect the stability of β-amino acid derivatives, primarily by catalyzing hydrolysis.

  • Optimal pH: For peptides in solution, a slightly acidic buffer at a pH between 5 and 6 is often recommended for optimal stability.[11]

  • Acidic and Alkaline Conditions: Both strongly acidic and alkaline conditions can promote the hydrolysis of amide bonds.[8][15] Time- and temperature-dependent degradation of amino acids like glutamine and asparagine is observed under acidic and particularly alkaline conditions.[15]

Moisture (Hydrolysis)

Lyophilized powders are highly hygroscopic and can readily absorb moisture from the atmosphere. This moisture can significantly reduce long-term stability.[12]

  • Handling: Always allow refrigerated or frozen containers to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold product.[12]

  • Storage: Store all solid derivatives in tightly sealed containers with a desiccant.[16] After dispensing, the container should be purged with an inert gas like argon or nitrogen before resealing.[12]

Oxidation

Oxidation is a major degradation pathway, particularly for derivatives containing susceptible amino acid residues.

  • Prevention: To prevent oxidation, use oxygen-free solvents for reconstitution, especially when the derivative contains methionine, cysteine, or tryptophan. Store solids and solutions under an inert atmosphere.[12]

  • Catalysts: The presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.[9] Using high-purity, sterile water and avoiding metal-containing buffers can mitigate this risk.

Light

Exposure to light, particularly UV light, can cause photodegradation.[11] It is a standard stress factor in forced degradation studies.[17]

  • Protection: Always store β-amino acid derivatives protected from light, for example, in amber vials or by wrapping containers in aluminum foil.[14][16]

Recommended Storage Conditions

Adherence to proper storage protocols is essential for maximizing the shelf-life and ensuring the quality of β-amino acid derivatives. The following tables summarize the recommended conditions.

Table 1: Storage of Solid (Lyophilized) Beta-Amino Acid Derivatives
Storage DurationTemperatureKey Considerations
Long-Term (Months to Years) -20°C or -80°CStore in a tightly sealed container with desiccant; protect from light.[11][12][14]
Short-Term (Days to Weeks) 4°C (Refrigerator)Allow container to warm to room temperature before opening to prevent condensation.[11][12]
Temporary (Days) Room TemperatureMust be tightly sealed and protected from moisture and light.[12][16]
Table 2: Storage of Beta-Amino Acid Derivatives in Solution
Storage DurationTemperatureKey Considerations
Recommended Use ImmediatelySolutions are significantly less stable than lyophilized solids.[11]
Short-Term (Days) -20°C or -80°CPrepare single-use aliquots to avoid freeze-thaw cycles.[11][12] Use a sterile buffer at pH 5-6.[11]

Experimental Protocols for Stability Assessment

Stability-indicating methods are analytical procedures that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[17] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for this purpose.[18][19][20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation pathways and to validate the stability-indicating power of analytical methods.[7][17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Preparation: Prepare stock solutions of the β-amino acid derivative in a suitable solvent (e.g., water, acetonitrile/water).

  • Acid Hydrolysis:

    • Treat the sample with 0.1 M HCl.

    • Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Treat the sample with 0.1 M NaOH.

    • Incubate at room temperature or a mildly elevated temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Incubate a solution of the sample at an elevated temperature (e.g., 60-80°C).

    • Also, store the solid (lyophilized) form of the sample under the same conditions.

    • Analyze at various time points.

  • Photostability:

    • Expose a solution and the solid sample to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Maintain a control sample protected from light.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC or UPLC method, often coupled with MS detection.[17][19]

    • The method should be capable of separating the parent peak from all degradation product peaks.[17]

Protocol: Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Objective: To evaluate the stability of the derivative over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple batches of the β-amino acid derivative in its final container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the conditions specified by the International Council for Harmonisation (ICH), such as:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[18]

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), content, and the presence of any degradation products.[13]

Visualization of Related Pathways and Workflows

Logical Workflow for Stability Assessment

The following diagram illustrates the logical process flow for assessing the stability of a new β-amino acid derivative, from initial characterization to the establishment of storage conditions.

Stability_Assessment_Workflow cluster_dev Phase 1: Development & Characterization cluster_stress Phase 2: Intrinsic Stability cluster_formal Phase 3: Formal Stability & Storage Synthesis Synthesis of Derivative Characterization Initial Characterization (LC-MS, NMR) Synthesis->Characterization MethodDev Stability-Indicating Method Development (HPLC) Characterization->MethodDev ForcedDeg Forced Degradation Study (pH, Temp, Light, Oxid.) MethodDev->ForcedDeg DegPath Identify Degradation Products & Pathways ForcedDeg->DegPath LongTerm ICH Long-Term Stability Study DegPath->LongTerm DataAnalysis Data Analysis & Shelf-Life Determination LongTerm->DataAnalysis Storage Define Final Storage & Handling Conditions DataAnalysis->Storage

Caption: Logical workflow for stability assessment of a beta-amino acid derivative.
Example Signaling Pathway: Inhibition of the p53-MDM2 Interaction

β-amino acids are incorporated into peptidomimetics to enhance stability and target protein-protein interactions. A key example is the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer therapy.[21][22] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[22][23] Inhibiting this interaction stabilizes p53, allowing it to activate downstream pathways leading to cell-cycle arrest or apoptosis.[21][23] Proteolytically stable D-peptides containing β-amino acid mimics have been designed as potent p53 activators.[21]

The diagram below outlines this signaling pathway and the role of a stabilized inhibitor.

p53_MDM2_Pathway cluster_regulation Normal p53 Regulation cluster_inhibition Therapeutic Intervention p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ligase) p53->MDM2 Induces Expression Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Binds & Ubiquitinates p53_stable p53 (Stabilized) Inhibitor β-Amino Acid-based MDM2 Inhibitor Inhibitor->MDM2 Blocks Interaction Apoptosis Cell Cycle Arrest Apoptosis p53_stable->Apoptosis Activates Target Genes

Caption: Inhibition of the p53-MDM2 pathway by a stabilized beta-amino acid-based inhibitor.

References

The Thiophene Moiety: A Privileged Scaffold in the Biological Activity of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic motifs into amino acid structures represents a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. Among these, the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, has garnered significant attention. Its unique electronic properties, lipophilicity, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. When integrated into an amino acid framework, the thiophene moiety can profoundly influence the molecule's conformational preferences, metabolic stability, and interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the role of the thiophene moiety in conferring and modulating the biological activity of amino acids, with a focus on their applications as enzyme inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Influence of the Thiophene Moiety on Physicochemical and Pharmacokinetic Properties

The substitution of a phenyl ring with a thiophene ring (a bioisosteric replacement) can lead to significant changes in a molecule's properties. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and engage in other non-covalent interactions, which can be crucial for binding to biological targets.[3] Furthermore, the thiophene moiety can alter the lipophilicity of the parent amino acid, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This modulation of pharmacokinetic properties is a key consideration in drug development, aiming for improved bioavailability and reduced off-target effects.

Synthesis of Thiophene-Containing Amino Acids

The synthesis of amino acids bearing a thiophene moiety can be achieved through various established synthetic routes. Two of the most common and versatile methods for constructing the thiophene ring itself are the Gewald and Paal-Knorr syntheses.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that is particularly useful for the synthesis of polysubstituted 2-aminothiophenes.[2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (such as a α-cyanoester) and elemental sulfur in the presence of a base.[2]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a route to thiophenes from 1,4-dicarbonyl compounds. The reaction is typically carried out by heating the dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4]

Biological Activities of Thiophene-Containing Amino Acids as Enzyme Inhibitors

The incorporation of a thiophene moiety into amino acid-based structures has led to the discovery of potent inhibitors of various enzyme classes. These modified amino acids often serve as peptidomimetics, mimicking the structure of natural peptide substrates to interact with the active site of enzymes.[1]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Thiophene derivatives have shown significant promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[5][6] The structural flexibility and electronic properties of the thiophene ring enable these compounds to effectively interact with the active sites of COX and LOX enzymes.[5]

c-Jun N-Terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a critical role in inflammation, apoptosis, and cell proliferation.[7] Thiophene-based compounds have been developed as potent JNK inhibitors. For instance, thiophene-3-carboxamide derivatives have been shown to act as dual inhibitors, functioning as both ATP and JIP mimetics.[7][8]

HIV-1 Reverse Transcriptase (RT) Inhibition

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. Thiophene[3,2-d]pyrimidine derivatives incorporating amino acid analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[] These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its function.[]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various thiophene-containing compounds, including those with amino acid-like substructures, against different enzyme targets.

Compound ClassTarget EnzymeCompound ExampleIC50/EC50 (µM)Reference
Thiophene[3,2-d]pyrimidine DerivativesHIV-1 WT RTCompound 5k0.042[]
Thiophen- and thiazole-urea derivativesα-glucosidaseIn-house molecule (5a)(87.76% inhibition)[3]
Thiophene chalcones/coumarinsAcetylcholinesteraseCompound 1i0.42[3]
2-Amino thiophene moleculesLeishmania amazonensisCompound 1a0.71 (amastigote)[3]
2-Amino thiophene moleculesLeishmania amazonensisCompound 1b1.20 (promastigote)[3]
Thiophene-3-carboxamide DerivativesJNK1Compound 126.0[7]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesAcetylcholinesterase (AChE)Compound 1019.88 (Ki)[10]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesButyrylcholinesterase (BChE)Compound 813.72 (Ki)[10]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesGlutathione S-transferase (GST)Compound 716.44 (Ki)[10]
4-amino-5-cyano-2-thiophene-3-carboxamide analogueMCF-7, HepG2, HCT-116Compound 716.76, 15.80, 18.42[11]

Experimental Protocols

Synthesis Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the Gewald synthesis of a 2-aminothiophene.

Materials:

  • Ketone (e.g., cyclohexanone, 10 mmol)

  • Active methylene nitrile (e.g., malononitrile, 10 mmol)

  • Elemental sulfur (12 mmol)

  • Base (e.g., morpholine or triethylamine, 2 mmol)

  • Solvent (e.g., ethanol or methanol, 20-30 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add the solvent (20-30 mL) and the base (2 mmol).

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Biological Assay Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.

Materials:

  • COX-2 human recombinant enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and the positive control to 10X the desired final concentration in COX Assay Buffer.

  • Plate Setup:

    • Sample Wells [S]: Add 10 µL of diluted test inhibitor.

    • Enzyme Control [EC]: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control [IC]: Add 10 µL of diluted Celecoxib.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

    • 10 µL COX-2 Enzyme

  • Reaction Initiation: Add 90 µL of the Reaction Mix to each well.

  • Substrate Addition: To initiate the reaction, add 10 µL of diluted Arachidonic Acid to all wells.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis: Choose two time points in the linear range of the fluorescence increase and calculate the rate of reaction. Calculate the percentage of inhibition for each test compound concentration relative to the Enzyme Control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium

  • Thiophene derivative test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[12]

Visualizations: Signaling Pathways and Experimental Workflows

G COX Inhibition Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) Stomach Lining Protection Stomach Lining Protection COX-1 (constitutive)->Stomach Lining Protection COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Thiophene-based Inhibitor Thiophene-based Inhibitor Thiophene-based Inhibitor->COX-2 (inducible)

Caption: Simplified signaling pathway of COX-2 inhibition by a thiophene-based inhibitor.

G JNK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Transcription Transcription c-Jun->Transcription Inflammation, Apoptosis Inflammation, Apoptosis Transcription->Inflammation, Apoptosis Thiophene-based JNK Inhibitor Thiophene-based JNK Inhibitor Thiophene-based JNK Inhibitor->JNK

Caption: Overview of the JNK signaling pathway and the point of intervention for thiophene-based inhibitors.

G Structure-Activity Relationship (SAR) Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Compound Lead Compound Analogue Synthesis Analogue Synthesis Lead Compound->Analogue Synthesis In Vitro Assays In Vitro Assays Analogue Synthesis->In Vitro Assays Data Collection Data Collection In Vitro Assays->Data Collection SAR Analysis SAR Analysis Data Collection->SAR Analysis Identify Key Moieties Identify Key Moieties SAR Analysis->Identify Key Moieties Optimized Lead Optimized Lead Identify Key Moieties->Optimized Lead Optimized Lead->Analogue Synthesis Iterative Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Conclusion

The thiophene moiety is a versatile and valuable component in the design and development of biologically active amino acid derivatives. Its unique structural and electronic features contribute to enhanced binding affinities, improved pharmacokinetic profiles, and diverse pharmacological activities.[1] The ability to readily synthesize a wide array of substituted thiophenes allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the strategic incorporation of the thiophene scaffold into amino acid-based structures will undoubtedly continue to be a fruitful avenue for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to Beta-Peptides and Foldamers: From Fundamental Principles to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, represent a burgeoning field in chemical biology and drug discovery. Among these, beta-peptides, which are composed of β-amino acid building blocks, have garnered significant attention due to their remarkable proteolytic stability and their ability to mimic the structures and functions of natural peptides.[1][2][3] This technical guide provides a comprehensive overview of beta-peptides and the broader class of foldamers, detailing their structural diversity, synthesis, and physicochemical properties. A core focus is placed on their therapeutic potential, particularly as antimicrobial agents and inhibitors of protein-protein interactions (PPIs). This document includes detailed experimental protocols for their synthesis and characterization, quantitative data on their biological activity, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Beta-Peptides and Foldamers

Foldamers are sequence-specific oligomers designed to mimic the structure-forming capabilities of biopolymers like proteins and nucleic acids.[1][4] Unlike their natural counterparts, foldamers can be constructed from a wide array of non-natural building blocks, leading to novel structural motifs and enhanced properties.[5]

Beta-peptides are a prominent class of foldamers built from β-amino acids, where the amino group is attached to the β-carbon, one atom away from the carboxyl group.[6][7] This seemingly subtle change in the monomer backbone has profound consequences for the resulting oligomer's structure and function. The extended backbone of beta-peptides allows them to form unique and highly stable secondary structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and sheets, even at short chain lengths.[2][6][8]

A key advantage of beta-peptides in a therapeutic context is their exceptional resistance to proteolytic degradation by common peptidases, a major hurdle for conventional peptide-based drugs.[7][9][10][11] This enhanced stability, coupled with their ability to be designed to target specific biological interactions, makes them highly promising candidates for drug development.[5]

Structural Diversity of Beta-Peptides and Foldamers

The structural repertoire of foldamers extends far beyond beta-peptides. Various classes of foldamers have been developed, each with unique structural characteristics and potential applications.[5][12]

  • α/β-Peptides: These chimeric peptides incorporate both α- and β-amino acids, allowing for fine-tuning of their structure and properties. The introduction of β-amino acids can stabilize helical conformations and enhance proteolytic resistance while retaining the biological activity of the parent α-peptide.[12]

  • Urea-Type Foldamers: In these foldamers, a methylamino group is inserted into the α-amino acid backbone, creating a urea linkage. These molecules can form stable helical structures that mimic natural peptides.[12]

  • Aromatic Foldamers: These are constructed from aromatic monomers and can form well-defined helical structures stabilized by π-π stacking and hydrogen bonding.[1]

  • Peptoids: N-substituted glycine oligomers, known as peptoids, are another important class of peptidomimetics that exhibit resistance to proteolysis.

The secondary structures of beta-peptides are particularly well-studied. The type of helix or sheet formed is dependent on the substitution pattern of the β-amino acid monomers (β², β³, or cyclic).[2][6] For instance, β³-peptides, with the substituent at the carbon adjacent to the amino group, have a strong propensity to form the 14-helix.[2][13]

Synthesis of Beta-Peptides

The synthesis of beta-peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for creating peptide chains.[][15] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach.[4]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The SPPS workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][8] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing steps.[16]

SPPS_Workflow Start Start Resin Resin Swelling Start->Resin Attach Attach First Fmoc-β-amino acid Resin->Attach Deprotection Fmoc Deprotection (Piperidine) Attach->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Fmoc-β-amino acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for all residues? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis End End Analysis->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Characterization

The unique structural features of beta-peptides and foldamers give rise to distinct physicochemical properties that are crucial for their function and therapeutic potential.

  • Proteolytic Stability: As previously mentioned, beta-peptides are highly resistant to degradation by proteases. Studies have shown that beta-peptides remain intact for extended periods (over 48 hours) in the presence of various proteolytic enzymes, whereas α-peptides are rapidly degraded.[9][11]

  • Hydrophobicity and Amphiphilicity: The side chains of the β-amino acids determine the overall hydrophobicity and amphiphilicity of the resulting peptide. These properties are critical for their interaction with biological membranes and proteins.[17]

  • Conformational Stability: Beta-peptides can adopt stable secondary structures in solution, even at short lengths. This pre-organization can be advantageous for binding to biological targets, as it reduces the entropic penalty of binding.[2][18]

Structural Characterization Techniques

Several biophysical techniques are employed to elucidate the three-dimensional structure of beta-peptides and foldamers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state structure of peptides. By analyzing nuclear Overhauser effects (NOEs) and coupling constants, the secondary structure and overall fold can be determined.[13][19][20]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative assessment of the peptide's conformation.[16][21][22][23]

Therapeutic Applications of Beta-Peptides and Foldamers

The unique properties of beta-peptides and foldamers have made them attractive candidates for various therapeutic applications.

Antimicrobial Agents

The rise of antibiotic resistance is a major global health threat, and beta-peptides have emerged as a promising new class of antimicrobial agents.[24] Many antimicrobial beta-peptides are designed to be amphiphilic, with cationic and hydrophobic residues segregated on opposite faces of the folded structure. This allows them to selectively target and disrupt the negatively charged membranes of bacteria.[25]

Mechanism of Action of Antimicrobial Beta-Peptides:

The primary mechanism of action for many antimicrobial peptides, including beta-peptides, involves the disruption of the bacterial cell membrane.[26][27] Several models have been proposed to describe this process:

  • Barrel-Stave Model: The peptides insert into the membrane and aggregate to form a pore, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous channel.[28][29]

  • Toroidal Pore Model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend inward, forming a pore that is lined by both the peptides and the lipid head groups.[28][29]

  • Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this disrupts the membrane integrity, leading to the formation of micelles and cell lysis.[28][29]

Antimicrobial_Mechanism cluster_membrane Bacterial Membrane Disruption cluster_models Pore Formation Models Electrostatic Electrostatic Attraction (Cationic Peptide to Anionic Membrane) Insertion Membrane Insertion Electrostatic->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Lysis Cell Lysis Pore_Formation->Lysis Barrel Barrel-Stave Pore_Formation->Barrel Toroidal Toroidal Pore Pore_Formation->Toroidal Carpet Carpet Pore_Formation->Carpet

Proposed mechanisms of action for membrane-disrupting antimicrobial beta-peptides.
Inhibitors of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[30] The large and often flat interfaces of PPIs make them challenging targets for traditional small-molecule drugs. Beta-peptides and other foldamers, with their ability to form extended, well-defined structures, are well-suited to mimic the secondary structural elements, such as α-helices, that are often involved in PPIs.[12]

The p53-MDM2 Interaction as a Therapeutic Target:

The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[10] The activity of p53 is tightly regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[9][10] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Therefore, inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy.[]

Beta-peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53 function.[13]

p53_MDM2_Pathway cluster_pathway p53-MDM2 Signaling Pathway and Inhibition p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 Transcriptionally activates Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Binds and promotes degradation Degradation p53 Degradation Beta_Peptide Beta-Peptide Inhibitor Beta_Peptide->MDM2 Binds and inhibits

The p53-MDM2 signaling pathway and its inhibition by a beta-peptide foldamer.

Quantitative Data on Beta-Peptide and Foldamer Activity

The following tables summarize key quantitative data for selected beta-peptides and foldamers as antimicrobial agents and PPI inhibitors.

Table 1: Antimicrobial Activity of Selected Beta-Peptides

PeptideTarget OrganismIC50 (µM)Reference
P4E. coli1.9 ± 0.4[31]
P4B. subtilis0.07 ± 0.01[31]
Scrambled P4B. subtilis0.4 ± 0.2[31]
Cap18Gram-negative pathogensHigh activity (specific values vary)[30]
Cap11Gram-negative pathogensSlightly less active than Cap18[30]

Table 2: Inhibition of p53-MDM2 Interaction by Beta-Peptides and Foldamers

InhibitorTargetKdIC50 (µM)Reference
Sulfono-γ-AApeptide PS10MDM226 nM0.891[32]
PMIMDM2Low nanomolar-[17]
PMIMDMXLow nanomolar-[17]
N8A-PMIMDM2490 pM-[17]
N8A-PMIMDMX2.4 nM-[17]
DPMI-δ (D-peptide)MDM2220 pM-[33]

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Beta-Peptide

Objective: To synthesize a beta-peptide sequence on a solid support using Fmoc chemistry.

Materials:

  • Rink amide resin (or other suitable resin)

  • Fmoc-protected β-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[24]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).[29]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-β-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Wash the resin thoroughly with DMF (3-5 times).[21]

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then with DCM, and dry the resin.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.[29]

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of a synthesized beta-peptide in solution.

Materials:

  • Purified beta-peptide

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas source

Procedure:

  • Sample Preparation:

    • Dissolve the purified beta-peptide in the desired buffer to a final concentration of approximately 0.1 mg/mL.[34]

    • Filter the sample to remove any aggregates.[34]

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.[22][34]

    • Set the desired temperature using the Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the far-UV region (e.g., 190-260 nm).[5]

    • Rinse the cuvette and fill it with the peptide sample.

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic features of different secondary structures. For example, α-helices typically show minima around 208 and 222 nm.[5]

Conclusion

Beta-peptides and the broader class of foldamers represent a powerful platform for the development of novel therapeutics. Their inherent proteolytic stability, structural diversity, and ability to be rationally designed to target specific biological molecules offer significant advantages over traditional peptide-based drugs. As our understanding of their structure-function relationships grows and synthetic methodologies continue to advance, we can expect to see an increasing number of foldamer-based candidates entering preclinical and clinical development for a wide range of diseases, from infectious diseases to cancer. This guide provides a foundational understanding and practical protocols to aid researchers and drug developers in harnessing the potential of these remarkable molecules.

References

Methodological & Application

Protocol for Incorporating (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid into Peptides: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the non-canonical beta-amino acid, (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this thiophene-containing amino acid can introduce unique structural and functional properties to peptides, potentially enhancing their therapeutic potential.

Introduction

This compound is a beta-amino acid featuring a thiophene ring. The incorporation of such non-canonical amino acids into peptides can lead to the development of peptidomimetics with improved pharmacological profiles.[1] The beta-amino acid backbone can impart resistance to enzymatic degradation, while the thiophene moiety can introduce novel molecular interactions and biological activities. This protocol outlines the materials, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of peptides containing this unique building block.

Data Presentation

The successful incorporation of this compound into a model peptide was evaluated based on coupling efficiency, crude purity, and final yield. The following tables summarize representative quantitative data obtained during the synthesis of a model hexapeptide (Ac-Tyr-Val-Ala-(S-3A3TPA)-Leu-Phe-NH2).

Disclaimer: The following data is exemplary and based on typical results for the incorporation of sterically hindered beta-amino acids. Actual results may vary depending on the peptide sequence, resin, and specific coupling conditions used. Optimization is recommended for each specific application.

Coupling CycleAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Phe-OHHBTU/DIPEA60>99
2Fmoc-Leu-OHHBTU/DIPEA60>99
3Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acidHATU/DIPEA120~95
4Fmoc-Ala-OHHBTU/DIPEA60>99
5Fmoc-Val-OHHBTU/DIPEA90>98
6Fmoc-Tyr(tBu)-OHHBTU/DIPEA90>98

Table 1: Representative Coupling Efficiencies for a Model Peptide. Coupling efficiency was determined by Kaiser test or UV monitoring of Fmoc deprotection.

Peptide SequenceCrude Purity (%)Purification MethodFinal Yield (%)Final Purity (%)
Ac-Tyr-Val-Ala-(S-3A3TPA)-Leu-Phe-NH2~70RP-HPLC35>98

Table 2: Representative Purity and Yield for a Model Peptide. Crude purity was determined by analytical RP-HPLC. Final yield is calculated based on the initial resin loading.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of peptides containing this compound.

Materials and Equipment
  • Resin: Rink Amide MBHA resin (100-200 mesh, loading capacity: 0.5-0.8 mmol/g)

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Reagents: TFA, Triisopropylsilane (TIS), Water

  • Other Reagents: Acetic anhydride, Pyridine, Diethyl ether (cold)

  • Equipment: Solid-phase peptide synthesizer or manual synthesis vessel, High-performance liquid chromatography (HPLC) system (analytical and preparative), Lyophilizer, Mass spectrometer.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Amino Acid Coupling

Standard Amino Acid Coupling:

  • Dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 60-90 minutes at room temperature.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Coupling of Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid: Due to the potential for steric hindrance with beta-amino acids, a more powerful coupling reagent and longer coupling time are recommended.

  • Dissolve 3 equivalents of Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid and 2.9 equivalents of HATU in DMF.

  • Add 6 equivalents of DIPEA to the solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 120 minutes at room temperature. A second coupling may be performed if the Kaiser test is positive.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Capping (Optional)

If the coupling reaction is incomplete (indicated by a positive Kaiser test), it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:8:1 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 times) and DCM (3 times).

N-terminal Acetylation
  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

  • Agitate the mixture for 1 hour.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

The following diagrams illustrate the experimental workflow for peptide synthesis and a hypothetical signaling pathway that could be influenced by a peptide containing this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with This compound GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds to receptor G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical GPCR signaling pathway modulated by a bioactive peptide.

References

Application Notes and Protocols: (S)-3-Amino-3-(thiophen-2-yl)propanoic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid and its derivatives are valuable chiral building blocks in modern organic synthesis, particularly for the preparation of pharmaceutically active compounds. The inherent chirality and the presence of the thiophene moiety make this scaffold a key component in the synthesis of several drugs, including the antidepressant Duloxetine and the antidiabetic agent Sitagliptin. This document provides detailed application notes and experimental protocols for the use of this versatile building block.

Application Notes

The primary application of this compound lies in its role as a precursor to chiral β-amino acids and their derivatives. These motifs are crucial in the development of drugs that target enzymes and receptors with high stereospecificity.

Key Applications:

  • Synthesis of Duloxetine: this compound derivatives are key intermediates in the enantioselective synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). The thiophene ring is a core structural feature of the final drug molecule.

  • Synthesis of Sitagliptin: This chiral building block is instrumental in constructing the β-amino acid backbone of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The stereochemistry at the β-position is critical for its inhibitory activity.

  • Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability and altered conformational properties.

  • Asymmetric Catalysis: Derivatives of this compound can be utilized as chiral ligands in asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses utilizing this compound derivatives.

Table 1: Synthesis of (S)-Duloxetine Intermediates and Final Product

StepProductStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
1(S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamideN-methyl-3-oxo-3-(thiophen-2-yl) propanamideWhole cells of Rhodotorula glutinis>95 (conversion)>99.5[1][2]
2(S)-Duloxetine(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol1-fluoronaphthalene, NaH7895[3][4]
Overall(S)-Duloxetine2-acetylthiopheneChemoenzymatic route60.2>98.5[5]

Table 2: Synthesis of Sitagliptin Intermediates and Final Product

StepProductStarting MaterialKey TransformationYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Reference
1Chiral β-amino acid unit2,4,5-trifluorobenzaldehydeAddition of malonate enolate to a chiral sulfinylimine->99:1 (dr)[6]
OverallSitagliptin2,4,5-trifluorobenzaldehyde6 steps40.9>99.9[6]
1Dehydrositagliptin intermediate-Three steps in one pot82-[7]
2SitagliptinDehydrositagliptinAsymmetric hydrogenation with Rh(I)/tBu JOSIPHOS--[7]
OverallSitagliptin phosphate salt--up to 65nearly perfect optical and chemical purity[7]
Overall(R)-Sitagliptin-7 steps via aza-Michael addition4196[8]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound derivatives.

Protocol 1: Chemoenzymatic Synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol (Key intermediate for Duloxetine)

This protocol is based on a chemoenzymatic approach utilizing a carbonyl reductase.[5]

Materials:

  • 2-acetylthiophene

  • Carbonyl reductase from Rhodosporidium toruloides (RtSCR9) co-expressed with glucose dehydrogenase in E. coli

  • Substrate: 3-(dimethylamino)-1-(2-thienyl)propan-1-one

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Biocatalyst: Cultivate the recombinant E. coli cells expressing RtSCR9 and glucose dehydrogenase. Harvest the cells by centrifugation and prepare a whole-cell catalyst suspension in the buffer.

  • Bioreduction: In a reaction vessel, dissolve the substrate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, and glucose (as a co-substrate for cofactor regeneration) in the buffer.

  • Add the whole-cell catalyst suspension to the substrate solution.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol by column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of (S)-Duloxetine from (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol

This protocol describes the final step in the synthesis of (S)-Duloxetine.[3][4]

Materials:

  • (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol

  • 1-Fluoronaphthalene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous solvent for quenching (e.g., methanol)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMSO.

  • Carefully add sodium hydride to the DMSO under a nitrogen atmosphere.

  • Slowly add a solution of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol in anhydrous DMSO to the NaH suspension at room temperature.

  • Stir the mixture for a specified time (e.g., 1 hour) to allow for the formation of the alkoxide.

  • Add 1-fluoronaphthalene to the reaction mixture.

  • Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain for several hours (e.g., 8 hours), monitoring the reaction by TLC.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with methanol, followed by the addition of water.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (S)-Duloxetine by column chromatography on silica gel to obtain the final product.

Protocol 3: Asymmetric Synthesis of a Key Chiral β-Amino Acid Intermediate for Sitagliptin

This protocol outlines a general approach for the asymmetric synthesis of the β-amino acid core of Sitagliptin.[6]

Materials:

  • 2,4,5-Trifluorobenzaldehyde

  • A suitable chiral sulfinylimine precursor (e.g., (R)-tert-butanesulfinamide)

  • A malonate derivative (e.g., diethyl malonate)

  • A suitable base (e.g., lithium bis(trimethylsilyl)amide - LiHMDS)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Reagents for hydrolysis and decarboxylation (e.g., LiOH, HCl)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Formation of the Chiral Sulfinylimine: React 2,4,5-trifluorobenzaldehyde with the chiral sulfinamide in the presence of a dehydrating agent (e.g., CuSO₄) to form the corresponding chiral N-sulfinylimine.

  • Diastereoselective Addition: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the malonate derivative in anhydrous THF and cool to a low temperature (e.g., -78 °C).

  • Add the base (e.g., LiHMDS) dropwise to form the enolate.

  • Slowly add a solution of the chiral N-sulfinylimine in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Elaboration: Purify the resulting diastereomeric adduct by column chromatography.

  • The purified adduct can then be subjected to hydrolysis (e.g., using LiOH) and decarboxylation (e.g., using acid) to yield the desired chiral β-amino acid intermediate.

Visualizations

Logical Workflow for Drug Synthesis

G General Workflow for Chiral Drug Synthesis A Chiral Building Block (this compound derivative) B Key Chiral Intermediate Synthesis A->B Asymmetric Transformation C Coupling with Other Fragments B->C Bond Formation D Final Drug Molecule C->D Deprotection/Final Modification

Caption: General workflow for synthesizing chiral drugs.

Reaction Scheme for (S)-Duloxetine Synthesis

G Simplified Synthesis of (S)-Duloxetine cluster_0 Key Intermediate Synthesis cluster_1 Final Product Formation A 3-(dimethylamino)-1-(2-thienyl)propan-1-one B (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol A->B Bioreduction (e.g., Carbonyl Reductase) >99.5% ee D (S)-Duloxetine B->D Nucleophilic Aromatic Substitution NaH, DMSO 78% yield, 95% ee C 1-Fluoronaphthalene C->D

Caption: Key steps in the synthesis of (S)-Duloxetine.

Signaling Pathway Context (Hypothetical DPP-4 Inhibition)

G Mechanism of Action of Sitagliptin (DPP-4 Inhibition) cluster_0 Normal Physiology cluster_1 With Sitagliptin Ingestion Food Ingestion GLP1_Secretion GLP-1 and GIP Secretion Ingestion->GLP1_Secretion DPP4 DPP-4 Enzyme GLP1_Secretion->DPP4 Degradation Active_Incretins Increased Active GLP-1 and GIP GLP1_Secretion->Active_Incretins Prolonged Activity Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin DPP4_Inhibited DPP-4 Enzyme (Inhibited) Sitagliptin->DPP4_Inhibited Inhibits Insulin_Release Increased Insulin Release Active_Incretins->Insulin_Release Glucagon_Suppression Decreased Glucagon Secretion Active_Incretins->Glucagon_Suppression Glucose_Control Improved Glucose Control Insulin_Release->Glucose_Control Glucagon_Suppression->Glucose_Control

Caption: DPP-4 inhibition by Sitagliptin.

References

Application Notes & Protocols: Solid-Phase Peptide Synthesis with Unnatural β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of unnatural β-amino acids into peptides using solid-phase peptide synthesis (SPPS). The inclusion of β-amino acids can significantly enhance the therapeutic potential of peptides by increasing their proteolytic stability and allowing for the formation of unique secondary structures.[1][2]

Introduction to β-Amino Acids in Peptide Synthesis

Unnatural β-amino acids are valuable building blocks in medicinal chemistry.[3] Their incorporation into peptide sequences can confer desirable properties such as resistance to enzymatic degradation, which is a major hurdle for the therapeutic use of natural α-peptides.[1][2] Furthermore, peptides containing β-amino acids can adopt well-defined and predictable secondary structures, including helices, sheets, and turns, which can be designed to mimic or disrupt biological interactions.[3]

Key Advantages of Incorporating β-Amino Acids:

  • Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many common proteases, leading to a longer in vivo half-life.[4]

  • Unique Conformational Properties: The additional carbon in the backbone allows for the formation of novel secondary structures not accessible to α-peptides.[1]

  • Diverse Biological Activities: β-peptides and α,β-peptides have shown a wide range of biological functions, including antimicrobial activity, inhibition of protein-protein interactions, and receptor agonism/antagonism.[3]

Principles of Solid-Phase Peptide Synthesis (SPPS) for β-Peptides

The synthesis of peptides containing β-amino acids is typically carried out using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support.[5] The general workflow is similar to standard SPPS, involving iterative cycles of deprotection and coupling. However, the steric bulk and reduced nucleophilicity of the β-amino group can make the coupling of β-amino acids more challenging than their α-counterparts.[6]

General SPPS Cycle:

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent to ensure accessibility of the reactive sites.[5]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed, typically with a solution of piperidine in a polar aprotic solvent.[7]

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.[8]

  • Amino Acid Coupling: The incoming Fmoc-protected β-amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.[7]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[8]

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail.[7]

Experimental Protocols

Materials and Reagents
  • Resins: Wang resin or Rink Amide resin are commonly used for the synthesis of peptide acids and amides, respectively.[9]

  • Fmoc-Protected β-Amino Acids: Commercially available or synthesized according to literature procedures.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[10][11]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water in appropriate ratios (e.g., 95:2.5:2.5).

Protocol for Manual Solid-Phase β-Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place 0.1 mmol of the chosen resin in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30 minutes.[5]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).[7]

  • β-Amino Acid Coupling:

    • In a separate vial, dissolve 0.4 mmol of the Fmoc-β-amino acid and 0.39 mmol of the coupling reagent (e.g., HBTU) in 1 mL of DMF.

    • Add 0.8 mmol of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. The extended coupling time is often necessary for sterically hindered β-amino acids.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[7] A positive result (blue beads) indicates incomplete coupling.

    • If the coupling is incomplete, repeat the coupling step (double coupling).[12]

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add 2 mL of the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.

    • Precipitate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[13]

Data Presentation: Coupling Efficiency of β-Amino Acids

The success of SPPS with β-amino acids is highly dependent on the choice of coupling reagent. The following table summarizes the reported coupling efficiencies for different reagents.

Coupling ReagentActivating AdditiveBaseTypical Coupling Time (hours)Reported Purity/YieldReference
HBTU HOBtDIPEA2 - 4High[10]
HATU HOAtDIPEA/Collidine1 - 3Very High[11]
PyBOP -DIPEA2 - 4High[10]
DIC/HOBt HOBt-4 - 6Moderate to High[10]

Note: Coupling times and yields can vary significantly depending on the specific β-amino acid sequence and the steric hindrance of the residues.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling β-Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Deprotection Final_Deprotection Final Fmoc Deprotection Check->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for solid-phase synthesis of peptides containing β-amino acids.

Signaling Pathway Example: Inhibition of p53-MDM2 Interaction

The p53-MDM2 protein-protein interaction is a critical target in cancer therapy. β-peptides can be designed to mimic the α-helical structure of the p53 N-terminal domain that binds to MDM2, thereby inhibiting this interaction and activating the p53 tumor suppressor pathway.[14]

p53_MDM2_Inhibition cluster_normal Normal Cellular Process cluster_inhibition Inhibition by β-Peptide cluster_outcome Therapeutic Outcome p53 p53 p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 MDM2 MDM2 MDM2->p53_MDM2 Degradation p53 Degradation MDM2->Degradation Ubiquitination p53_MDM2->Degradation Apoptosis Apoptosis & Tumor Suppression BetaPeptide β-Peptide (p53 Mimic) BetaPeptide->MDM2 Inhibits BetaPeptide_MDM2 β-Peptide-MDM2 Complex BetaPeptide->BetaPeptide_MDM2 MDM2_Inhibited MDM2 MDM2_Inhibited->BetaPeptide_MDM2 p53_active Active p53 p53_active->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a β-peptide mimic.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance of the β-amino acid.- Aggregation of the growing peptide chain.[15]- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling.[12]- Increase the coupling time.- Use a resin with a lower loading capacity.[8]
Low Yield - Incomplete coupling at multiple steps.- Peptide aggregation during synthesis.[16]- Premature cleavage from the resin.- Optimize coupling conditions for each β-amino acid.- Incorporate solubilizing agents or use microwave-assisted synthesis.[14]- Ensure the appropriate linker and resin are used.
Side Reactions - Aspartimide formation.- Racemization during activation.[10]- Use protecting groups that minimize aspartimide formation.- Use coupling reagents and additives known to suppress racemization (e.g., HOBt, Oxyma).[11]
Difficult Purification - Presence of deletion or truncated sequences due to incomplete coupling.- Optimize the synthesis protocol to maximize the yield of the target peptide.- Use capping steps to terminate unreacted chains.[12]

References

Application Notes and Protocols for Enzymatic Resolution of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their unique structural properties confer valuable therapeutic characteristics, including enhanced metabolic stability and novel pharmacological activities.[1] The stereochemistry of these compounds is paramount to their biological function, making their efficient and selective synthesis a key challenge in medicinal chemistry and drug development.

Enzymatic kinetic resolution has emerged as a powerful and green methodology for obtaining enantiopure β-amino acids. This technique leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, catalyzing the transformation of one enantiomer while leaving the other unreacted. This allows for the separation of both enantiomers in high purity. Key enzyme classes employed in this strategy include lipases, aminoacylases, and transaminases, each offering distinct advantages in terms of substrate scope and reaction conditions.

These application notes provide an overview of common enzymatic resolution strategies and detailed protocols for their implementation in a laboratory setting.

Key Enzymatic Strategies

Several enzymatic strategies are widely employed for the kinetic resolution of racemic β-amino acid derivatives. The most common approaches include:

  • Lipase-Catalyzed N-Acylation of β-Amino Esters: In this method, a lipase enantioselectively catalyzes the acylation of the amino group of one enantiomer of a racemic β-amino ester, typically in an organic solvent. The resulting N-acyl-β-amino ester can then be readily separated from the unreacted β-amino ester. Candida antarctica lipase B (CALB) is a particularly effective and widely used biocatalyst for this transformation.[2]

  • Aminoacylase-Catalyzed Hydrolysis of N-Acyl-β-Amino Acids: This strategy involves the enantioselective hydrolysis of one enantiomer of a racemic N-acyl-β-amino acid in an aqueous medium. The resulting free β-amino acid can be separated from the unreacted N-acyl-β-amino acid. Aminoacylases are highly selective for this transformation.[3][4]

  • Transaminase-Catalyzed Resolution: Transaminases can be utilized for the kinetic resolution of racemic β-amino acids through the selective deamination of one enantiomer. This process can lead to high enantiomeric excess of the remaining amino acid.[5][6][7]

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The efficiency of an enzymatic resolution is primarily assessed by the enantiomeric excess (e.e.) of the product and the unreacted substrate, as well as the conversion rate of the reaction. The following tables summarize representative quantitative data for the enzymatic resolution of various β-amino acid derivatives using different enzymes.

Table 1: Lipase-Catalyzed Resolution of β-Amino Esters

EnzymeSubstrateAcyl DonorSolventConversion (%)Product e.e. (%)Unreacted Substrate e.e. (%)Reference
Candida antarctica Lipase A (CAL-A)Methyl cis-2-aminocycloheptanecarboxylate2,2,2-Trifluoroethyl butanoateDiisopropyl ether>50>95>99[8]
Candida antarctica Lipase B (CALB)Ethyl 3-aminobutanoateButyl butanoateButyl butanoate65>99 (N-butanoyl ester)-[9]
Pseudomonas cepacia Lipase (PSL-C)(±)-1-(p-Tolyl)ethyl acetate-MeCN>50>99 (alcohol)>99 (acetate)[10]
Novozym 435 (C. antarctica Lipase B)(R,S)-1-PhenylethanolVinyl acetateHexane~50>99>99[10]

Table 2: Aminoacylase and Transaminase-Catalyzed Resolutions

EnzymeSubstrateReaction TypeConversion (%)Product e.e. (%)Unreacted Substrate e.e. (%)Reference
L-aminoacylaseN-acetyl-(R,S)-tryptophan derivativeHydrolysis48>99 (R-N-acetyl)-[11]
ω-TransaminaseRacemic aromatic β-amino acidsKinetic Resolution~50>99 (R-β-amino acid)-[7]
E. coli aromatic L-amino acid transaminaseRacemic imidazolylalanineKinetic Resolution48-95 (D-imidazolylalanine)[12]
β-AminopeptidaseRacemic β³-amino acid amidesHydrolysis-High (L-amino acid)-[13]

Experimental Protocols

Protocol 1: Lipase-Catalyzed N-Acylation of a Racemic β-Amino Ester

This protocol describes a general procedure for the kinetic resolution of a racemic β-amino ester using Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic β-amino ester

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Equipment for reaction monitoring (e.g., HPLC with a chiral column, GC)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic β-amino ester (1.0 eq).

  • Dissolve the substrate in the anhydrous organic solvent (concentration typically 0.1-0.5 M).

  • Add the acyl donor (1.5-3.0 eq).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at a controlled temperature (typically 30-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture, filtering off the enzyme, and analyzing the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the acylated product and the remaining unreacted ester.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of the N-acylated β-amino ester and the unreacted β-amino ester can be separated by column chromatography on silica gel.

Protocol 2: Aminoacylase-Catalyzed Hydrolysis of a Racemic N-Acyl-β-Amino Acid

This protocol outlines a general method for the kinetic resolution of a racemic N-acyl-β-amino acid using an aminoacylase.

Materials:

  • Racemic N-acyl-β-amino acid (e.g., N-acetyl-β-phenylalanine)

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7-8)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

  • pH meter

  • Magnetic stirrer and heating plate

  • Equipment for reaction monitoring (e.g., HPLC with a chiral column)

Procedure:

  • Substrate Preparation: Synthesize the racemic N-acyl-β-amino acid by reacting the racemic β-amino acid with an appropriate acylating agent (e.g., acetic anhydride for N-acetylation).[3]

  • Reaction Setup: Dissolve the racemic N-acyl-β-amino acid in the buffer solution to a desired concentration (e.g., 50-100 mM).

  • Adjust the pH of the solution to the optimal pH for the chosen aminoacylase (typically pH 7-8) using a dilute acid or base.

  • Add the aminoacylase to the solution (the amount will depend on the specific activity of the enzyme preparation).

  • Stir the reaction mixture at a controlled temperature (typically 25-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the produced amino acid and the remaining N-acyl-amino acid. The reaction is generally stopped at approximately 50% conversion.

  • Work-up: Once the desired conversion is achieved, stop the reaction by acidifying the mixture to pH ~2 with HCl. This will precipitate the unreacted N-acyl-β-amino acid.

  • Collect the precipitated N-acyl-β-amino acid by filtration.

  • The aqueous filtrate containing the free β-amino acid can be further purified. Adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation, or use ion-exchange chromatography for purification.

  • Alternatively, the acidified reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate) to remove the unreacted N-acyl-β-amino acid, leaving the protonated free amino acid in the aqueous phase.

Visualizations

Enzymatic_Kinetic_Resolution General Workflow for Enzymatic Kinetic Resolution racemate Racemic β-Amino Acid Derivative (R/S) reaction Enzymatic Transformation racemate->reaction enzyme Enantioselective Enzyme enzyme->reaction separation Separation reaction->separation ~50% Conversion product_S Unreacted Enantiomer (S) separation->product_S product_R Transformed Enantiomer (R') separation->product_R

General workflow for enzymatic kinetic resolution.

Lipase_Resolution_Workflow Lipase-Catalyzed N-Acylation Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification rac_ester Racemic β-Amino Ester (R/S) reaction_vessel Reaction at controlled T rac_ester->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel organic_solvent Organic Solvent organic_solvent->reaction_vessel filter_enzyme Filter to remove enzyme reaction_vessel->filter_enzyme Monitor to ~50% conversion extraction Aqueous Wash (e.g., NaHCO3) filter_enzyme->extraction drying Dry organic layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product_unreacted Unreacted (S)-β-Amino Ester chromatography->product_unreacted product_acylated (R)-N-Acyl-β-Amino Ester chromatography->product_acylated

Workflow for lipase-catalyzed N-acylation.

Aminoacylase_Resolution_Workflow Aminoacylase-Catalyzed Hydrolysis Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification rac_n_acyl Racemic N-Acyl-β-Amino Acid (R/S) reaction_vessel Reaction at controlled T rac_n_acyl->reaction_vessel aminoacylase Aminoacylase aminoacylase->reaction_vessel buffer Aqueous Buffer (pH 7-8) buffer->reaction_vessel acidify Acidify to pH ~2 reaction_vessel->acidify Monitor to ~50% conversion filtration Filter Precipitate acidify->filtration extraction Optional: Organic Extraction of Aqueous Phase acidify->extraction purify_amino_acid Purify Amino Acid from Filtrate (e.g., pH adjustment, Ion Exchange) acidify->purify_amino_acid Aqueous Phase product_unreacted Unreacted (R)-N-Acyl-β-Amino Acid filtration->product_unreacted extraction->purify_amino_acid product_hydrolyzed (S)-β-Amino Acid purify_amino_acid->product_hydrolyzed

Workflow for aminoacylase-catalyzed hydrolysis.

References

Application Notes and Protocols: (S)-3-Amino-3-(thiophen-2-yl)propanoic acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a non-proteinogenic β-amino acid that holds significant promise in the field of peptidomimetics. Its unique structural features, including the thiophene ring and the β-amino acid backbone, offer the potential to create novel peptide analogs with enhanced biological activity, improved proteolytic stability, and distinct conformational properties. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, known to participate in various biological interactions.[1] The incorporation of a β-amino acid into a peptide chain introduces a higher degree of conformational constraint compared to its α-amino acid counterpart, which can lead to the formation of stable secondary structures, such as helices and turns.[2] This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of peptidomimetics. Detailed protocols for its synthesis, incorporation into peptide chains, and the evaluation of the resulting peptidomimetics are presented to facilitate its use in research and drug discovery.

Data Presentation

The incorporation of thiophene-containing moieties into various molecular scaffolds has been shown to impart significant antimicrobial activity. While specific data for peptidomimetics containing this compound is not yet widely available in the public domain, the following tables summarize the antimicrobial activity of various thiophene derivatives against a range of pathogens. This data serves as a strong rationale for the exploration of this compound-containing peptidomimetics as potential antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacteria

CompoundStaphylococcus aureus (mg/L)Escherichia coli (mg/L)Reference
Thiophene Derivative 13264[3]
Thiophene Derivative 4416[3]
Thiophene Derivative 5416[3]
Thiophene Derivative 81616[3]

Table 2: Antimicrobial Activity of Thiophene-Functionalized N-Heterocyclic Carbene (NHC) Complexes

CompoundStaphylococcus aureus MIC (µg/mL)Reference
NHC Complex 1b64[4]
NHC Complex 2b32[4]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

While Fmoc-(S)-3-amino-3-(2-thienyl)propionic acid is commercially available, facilitating its direct use in solid-phase peptide synthesis[5], an in-house synthesis may be desirable. The following is a generalized protocol for the asymmetric synthesis of β-amino acids, which can be adapted for the synthesis of this compound. This approach often utilizes chiral auxiliaries or catalysts to achieve high enantioselectivity.[6][7][8]

Materials:

  • Thiophene-2-carboxaldehyde

  • Malonic acid

  • Chiral amine (e.g., (S)-1-phenylethylamine)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Solvents: Methanol, Dichloromethane (DCM), Diethyl ether, Ethyl acetate

  • Reagents for protection (e.g., Fmoc-OSu) and deprotection (e.g., Piperidine, Trifluoroacetic acid (TFA))

Procedure:

  • Condensation: React thiophene-2-carboxaldehyde with malonic acid in the presence of a chiral amine catalyst to form a chiral intermediate.

  • Reduction: Reduce the intermediate using a reducing agent like sodium borohydride to yield the corresponding β-amino ester.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid.

  • Purification: Purify the crude β-amino acid by recrystallization or chromatography.

  • Fmoc Protection: Protect the amino group with an Fmoc group using Fmoc-OSu for subsequent use in solid-phase peptide synthesis.

Protocol 2: Incorporation of Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[9][10][11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-(2-thienyl)propionic acid)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid (or Fmoc-(S)-3-amino-3-(2-thienyl)propionic acid) with a 3-fold molar excess of HBTU/HOBt (or HATU) and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 3: Evaluation of Antimicrobial Activity

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a peptidomimetic containing this compound against a panel of bacteria.

Materials:

  • Synthesized peptidomimetic

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Peptidomimetic: Prepare a series of two-fold dilutions of the peptidomimetic in MHB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well containing the diluted peptidomimetic. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptidomimetic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Peptidomimetic cluster_evaluation Biological Evaluation synthesis_aa (S)-3-Amino-3- (thiophen-2-yl)propanoic acid Synthesis/Procurement spps Solid-Phase Peptide Synthesis (SPPS) synthesis_aa->spps Fmoc-protected β-amino acid purification Purification (RP-HPLC) spps->purification Crude Peptide characterization Characterization (MS, HPLC) purification->characterization Purified Peptide mic_assay Antimicrobial Activity (MIC Assay) characterization->mic_assay conformational_analysis Conformational Analysis (CD, NMR) characterization->conformational_analysis

Caption: Experimental workflow for the synthesis and evaluation of peptidomimetics.

spss_cycle Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple (S)-3-Amino-3- (thiophen-2-yl) propanoic acid Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple nth Amino Acid Deprotection3->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for peptide assembly.

signaling_pathway peptidomimetic Thiophene-containing Peptidomimetic bacterial_membrane Bacterial Cell Membrane peptidomimetic->bacterial_membrane Electrostatic Interaction membrane_disruption Membrane Disruption bacterial_membrane->membrane_disruption pore_formation Pore Formation membrane_disruption->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Bacterial Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of action for antimicrobial peptidomimetics.

References

Nickel-Catalyzed Synthesis of β-Amino Acids from Aziridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nickel-catalyzed synthesis of β-amino acids from aziridines. This method offers a mild, efficient, and regioselective route to valuable β-amino acid building blocks, which are significant in peptidomimetics and drug development. The protocol utilizes a simple nickel catalyst, a readily available ligand, and carbon dioxide at atmospheric pressure, avoiding the need for hazardous reagents like carbon monoxide.

Data Presentation: Substrate Scope and Yields

The nickel-catalyzed reductive carboxylation of N-substituted aziridines demonstrates broad functional group tolerance. The following table summarizes the isolated yields for a variety of substituted aziridines, showcasing the versatility of this method.[1][2]

EntryAziridine Substrateβ-Amino Acid ProductIsolated Yield (%)
1N-Tosyl-2-phenylaziridine3-(tosylamino)-3-phenylpropanoic acid73
2N-Tosyl-2-(4-methoxyphenyl)aziridine3-(tosylamino)-3-(4-methoxyphenyl)propanoic acid65
3N-Tosyl-2-(4-chlorophenyl)aziridine3-(tosylamino)-3-(4-chlorophenyl)propanoic acid70
4N-Tosyl-2-(4-(trifluoromethyl)phenyl)aziridine3-(tosylamino)-3-(4-(trifluoromethyl)phenyl)propanoic acid68
5N-Tosyl-2-(naphthalen-2-yl)aziridine3-(tosylamino)-3-(naphthalen-2-yl)propanoic acid75
6N-Tosyl-2-benzylaziridine4-(tosylamino)-3-phenylbutanoic acid80
7N-Tosyl-2-isobutylaziridine5-methyl-3-(tosylamino)hexanoic acid72
8N-Tosyl-2-cyclohexylaziridine3-cyclohexyl-3-(tosylamino)propanoic acid60
9N-Tosyl-2-(tert-butyl)aziridine4,4-dimethyl-3-(tosylamino)pentanoic acid55
10N-(4-methoxybenzenesulfonyl)-2-phenylaziridine3-((4-methoxyphenyl)sulfonamido)-3-phenylpropanoic acid78
11N-((4-(trifluoromethyl)phenyl)sulfonyl)-2-phenylaziridine3-phenyl-3-(((4-(trifluoromethyl)phenyl)sulfonyl)amino)propanoic acid62

Experimental Protocols

The following is a detailed methodology for the nickel-catalyzed reductive carboxylation of a model substrate, N-Tosyl-2-phenylaziridine.

Materials:

  • N-Tosyl-2-phenylaziridine

  • NiCl₂·glyme (Nickel(II) chloride dimethoxyethane complex)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Manganese powder (Mn, <50 mesh)

  • Methanol (MeOH)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Carbon Dioxide (CO₂), balloon

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, a flame-dried Schlenk tube equipped with a magnetic stir bar is charged with NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10.7 mg, 0.04 mmol, 20 mol%), and manganese powder (33 mg, 0.6 mmol, 3.0 equiv.).

  • Addition of Reagents: To the Schlenk tube, add N-Tosyl-2-phenylaziridine (51.9 mg, 0.2 mmol, 1.0 equiv.).

  • Solvent and Additive Addition: Add anhydrous DMPU (0.5 mL) followed by methanol (40.5 µL, 1.0 mmol, 5.0 equiv.) via syringe.

  • CO₂ Atmosphere: The Schlenk tube is sealed, removed from the glovebox (if used), and the atmosphere is replaced with carbon dioxide by evacuating and backfilling with CO₂ from a balloon three times. The reaction mixture is then left under a CO₂ atmosphere (balloon).

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 48 hours.

  • Workup: Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino acid.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed reductive carboxylation of aziridines. The cycle is thought to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition to the aziridine ring. Subsequent carboxylation and reductive elimination steps yield the β-amino acid product and regenerate the Ni(0) catalyst.[1]

Catalytic Cycle Proposed Catalytic Cycle Ni0 Ni(0)L_n OxidativeAddition Oxidative Addition Ni0->OxidativeAddition NiII_pre Ni(II) Precatalyst NiII_pre->Ni0 Reduction Mn Mn MnII Mn(II) Aziridine Aziridine Aziridine->OxidativeAddition NiII_intermediate Ni(II)-alkyl Intermediate OxidativeAddition->NiII_intermediate Carboxylation Carboxylation NiII_intermediate->Carboxylation CO2 CO₂ CO2->Carboxylation NiII_carboxylate Ni(II)-carboxylate Carboxylation->NiII_carboxylate ReductiveElimination Reductive Elimination NiII_carboxylate->ReductiveElimination ReductiveElimination->Ni0 Regeneration Product β-Amino Acid ReductiveElimination->Product

Caption: Proposed Catalytic Cycle.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of β-amino acids from aziridines using nickel catalysis.

Experimental Workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Ni catalyst, Ligand, Mn, Aziridine) Setup->Reagents Solvent 3. Add Solvent & Additive (DMPU, MeOH) Reagents->Solvent CO2_atm 4. Establish CO₂ Atmosphere Solvent->CO2_atm Reaction 5. Stir at Room Temperature (48h) CO2_atm->Reaction Workup 6. Aqueous Workup (HCl, Et₂O extraction) Reaction->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Product β-Amino Acid Product Purification->Product

Caption: General Experimental Workflow.

Logical Relationship of Key Components

This diagram illustrates the functional relationship between the key components in the nickel-catalyzed carboxylation of aziridines.

Component Relationships Logical Relationships of Key Components cluster_reaction_environment Reaction Environment Aziridine Aziridine (Substrate) Product β-Amino Acid (Product) Aziridine->Product Ni_Catalyst NiCl₂·glyme (Catalyst Precursor) Ni_Catalyst->Product catalyzes Ligand dtbbpy (Ligand) Ligand->Ni_Catalyst activates Mn Manganese (Reductant) Mn->Ni_Catalyst reduces MeOH Methanol (Additive) MeOH->Ni_Catalyst promotes CO2 Carbon Dioxide (C1 Source) CO2->Product Solvent DMPU (Solvent)

Caption: Logical Relationships of Key Components.

References

Application Notes and Protocols for Protease-Resistant Peptides Incorporating (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation in vivo.[1][2] Proteases rapidly cleave the peptide bonds of natural α-peptides, leading to short half-lives and reduced bioavailability. A promising strategy to overcome this limitation is the incorporation of non-natural β-amino acids into peptide sequences.[3][4][5][6][7] The altered backbone conformation of β-peptides imparts significant resistance to proteolytic enzymes.[3][4][6]

This document provides detailed application notes and experimental protocols for the use of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, a β-amino acid featuring a thiophene moiety, in the design and synthesis of protease-resistant peptides. The thiophene ring is a well-known pharmacophore present in numerous approved drugs and is associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] Peptides incorporating this building block are therefore of significant interest for the development of novel, stable, and bioactive therapeutic agents.

Key Features and Applications

Enhanced Proteolytic Stability

The defining feature of peptides containing this compound and other β-amino acids is their remarkable stability against degradation by a wide range of proteases.[3][4][6] The altered spacing of the amide bonds in the peptide backbone disrupts the recognition sites for these enzymes, thereby preventing cleavage. This enhanced stability can lead to a significantly prolonged plasma half-life, a critical attribute for therapeutic peptides.

Potential Therapeutic Applications

The incorporation of the thiophene moiety suggests several potential therapeutic applications for these modified peptides.

Thiophene-containing compounds have been shown to exhibit anti-inflammatory effects, in some cases through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. Peptides containing this compound could potentially modulate this pathway, offering a novel approach to treating inflammatory conditions.

Below is a diagram illustrating the canonical NF-κB signaling pathway initiated by TNF-α.

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Peptide Thiophene-Peptide Peptide->IKK_complex Potential Inhibition

Figure 1. The TNF-α induced NF-κB signaling pathway and a potential point of inhibition.

Data Presentation: Protease Resistance

The following table presents illustrative data comparing the proteolytic stability of a hypothetical α-peptide with its analogue containing this compound. This data is based on typical findings for β-peptides and serves as an example of the expected increase in stability.

Peptide Sequence Protease Incubation Time (h) % Degradation Serum Half-life (t½)
α-Peptide (Control)Ac-Ala-Phe-Gly-Ala -Leu-NH₂Trypsin295%~15 min
β-Peptide (Thiophene)Ac-Ala-Phe-Gly-(S)-β³-Thp -Leu-NH₂Trypsin24<5%> 24 h
α-Peptide (Control)Ac-Ala-Phe-Gly-Ala -Leu-NH₂Chymotrypsin2>98%~10 min
β-Peptide (Thiophene)Ac-Ala-Phe-Gly-(S)-β³-Thp -Leu-NH₂Chymotrypsin24<5%> 24 h

Ac = Acetyl; NH₂ = Amide; (S)-β³-Thp = this compound

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide incorporating the target β-amino acid using Fmoc/tBu chemistry.[10][11][12][13]

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

  • HPLC system for purification

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Lyophilize Pure Peptide Purification->End

Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS).
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For coupling of this compound, the coupling time may need to be extended to 4 hours or overnight to ensure completion.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Protocol 2: Protease Resistance Assay using HPLC

This protocol provides a general method to quantify the stability of a synthesized peptide against a specific protease.[14][15]

  • Synthesized peptide stock solution (e.g., 10 mM in water or buffer)

  • Protease stock solution (e.g., Trypsin, Chymotrypsin at 1 mg/mL in appropriate buffer)

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • HPLC system with a C18 column

  • Reaction Setup:

    • Prepare a reaction mixture containing the peptide at a final concentration of 100-200 µM in the reaction buffer.

    • Equilibrate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • Initiation of Digestion:

    • Initiate the proteolytic reaction by adding the protease to the reaction mixture to a final concentration of 10-50 nM.

    • At time point t=0, immediately remove an aliquot (e.g., 50 µL) and add it to an equal volume of quenching solution. This serves as the undigested control.

  • Time-Course Analysis:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots and quench the reaction as described in step 2.

  • HPLC Analysis:

    • Analyze all quenched samples by RP-HPLC.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the t=0 sample.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of the peptide under the assay conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that lower the melting point.- Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to redissolve the oil, then allow it to cool more slowly. - Try a different solvent system. A mixture of a good solvent and a poor solvent (one in which the compound is less soluble) can be effective. For amino acids, ethanol/water or isopropanol/water mixtures are often suitable. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound if available.
No crystals form upon cooling. The solution is not supersaturated. Too much solvent may have been used, or the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool again. - Add a "poor" solvent dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful that rapid cooling can trap impurities.
Low yield of purified crystals. - The compound has significant solubility in the mother liquor. - Too much solvent was used initially. - Premature crystallization occurred during hot filtration (if performed). - Crystals were lost during transfer or washing.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a sufficient amount of time to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - To avoid premature crystallization in the funnel, use a pre-heated funnel or a stemless funnel.
Crystals are colored or appear impure. The recrystallization process did not effectively remove all impurities. The impurity may have similar solubility to the desired compound in the chosen solvent.- Perform a second recrystallization. - If the color is due to a minor, highly colored impurity, consider adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product. - Evaluate the suitability of the chosen solvent. A different solvent or solvent pair may provide better selectivity for crystallizing the desired compound while leaving impurities in solution.
Difficulty filtering the crystals. The crystals are very fine or needle-like, clogging the filter paper.- Allow the crystals to grow larger by cooling the solution more slowly. - Use a different grade of filter paper or a Büchner funnel with a fritted disc. - Scrape the filter paper gently to dislodge the clogged crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on the zwitterionic nature of amino acids and the aromatic thiophene ring, a good starting point is a mixed solvent system. Ethanol-water or isopropanol-water mixtures are commonly effective for recrystallizing similar amino acids. The general procedure involves dissolving the crude product in a minimal amount of the hot alcohol (the "good" solvent) and then adding hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A few drops of the hot alcohol are then added to clarify the solution, which is then allowed to cool slowly.

Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A2: The optimal ratio can be determined through small-scale trials. Start by dissolving a small amount of the crude material in a few milliliters of the hot "good" solvent. Then, add the hot "poor" solvent dropwise until persistent turbidity is observed. Note the approximate ratio. You can also test various pre-mixed solvent ratios to observe solubility at room temperature and at elevated temperatures. The ideal solvent system will show high solubility at high temperatures and low solubility at low temperatures.

Q3: My compound is zwitterionic. Does this affect the recrystallization process?

A3: Yes, the zwitterionic nature of this compound influences its solubility. Zwitterions often have high lattice energies, leading to lower solubility in organic solvents compared to their corresponding acid or base forms. They are often more soluble in polar protic solvents like water and short-chain alcohols. Adjusting the pH of the solution can alter the charge state and significantly change the solubility, which can sometimes be exploited for purification, though recrystallization is typically performed at or near the isoelectric point where the zwitterionic form dominates and solubility is often at a minimum.

Q4: How does the thiophene group affect solvent selection?

A4: The thiophene ring introduces some aromatic and slightly less polar character to the molecule compared to a simple alkyl side chain. This may slightly increase its solubility in organic solvents. However, the dominant features for solubility are the amino and carboxylic acid groups. Solvents that can effectively solvate both the polar zwitterionic portion and the aromatic ring are ideal.

Q5: What is the expected recovery for a typical recrystallization of this compound?

Experimental Protocol: General Guideline for Recrystallization

This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently in a water bath. If a condenser is used, place it on top of the flask.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, add hot deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (similar ratio as the recrystallization solvent) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

As specific quantitative data for the recrystallization of this compound is not widely published, the following table provides a template for researchers to record their own experimental results for comparison and optimization.

Recrystallization Solvent System Initial Purity (%) Final Purity (%) Yield (%) Observations
Ethanol/Water
Isopropanol/Water
Other (specify)

Visualization

Recrystallization_Workflow start Crude (S)-3-Amino-3- (thiophen-2-yl)propanoic acid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethanol) start->dissolve add_anti_solvent Add hot 'poor' solvent (e.g., Water) dropwise until solution is turbid dissolve->add_anti_solvent clarify Add a few drops of hot 'good' solvent to clarify add_anti_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath to maximize precipitation cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with ice-cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Recrystallization workflow for the purification of this compound.

Overcoming side reactions in beta-amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges in the synthesis of β-amino acids.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of β-amino acids using various common methods.

Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a widely used method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[1][2][3] It involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent metal-catalyzed Wolff rearrangement generates a ketene, which is then trapped by a nucleophile to yield the desired β-amino acid derivative.[1][2][4]

Common Problems and Solutions

Problem IDIssuePotential Cause(s)Recommended Solution(s)
AE-01Low yield of the desired β-amino acid. - Incomplete formation of the acid chloride.- Inefficient reaction with diazomethane.- Poor Wolff rearrangement.- Inefficient trapping of the ketene intermediate.- Ensure the complete conversion of the carboxylic acid to the acid chloride using an appropriate reagent like thionyl chloride or oxalyl chloride.[2][3]- Use a freshly prepared solution of diazomethane. Ensure at least two equivalents are used to react with the acid chloride and neutralize the HCl byproduct.[1][5]- Optimize the catalyst for the Wolff rearrangement (e.g., silver oxide, silver benzoate).[1][4] Sonication or photolysis can also promote the rearrangement.[6]- Ensure an appropriate nucleophile (e.g., water, alcohol, amine) is present in sufficient concentration to trap the ketene and prevent the formation of diketene side products.[4]
AE-02Formation of an α-chloromethylketone side product. The HCl generated during the formation of the diazoketone reacts with the diazoketone product.[1][5]- Use at least two equivalents of diazomethane. The excess diazomethane will react with and neutralize the HCl.[1][5]- Employ the Newman-Beal modification by adding a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl.[1][2]- Use a solid-phase acid scavenger like calcium oxide.
AE-03Safety concerns with diazomethane. Diazomethane is a toxic and potentially explosive reagent.[1][2]- Use safer alternatives to diazomethane, such as diazo(trimethylsilyl)methane.[1][2]- Consider alternative homologation methods like the Kowalski ester homologation, which avoids the use of diazomethane.

Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid

This protocol is a general guideline for the Arndt-Eistert homologation of an N-protected α-amino acid.

  • Acid Chloride Formation:

    • Dissolve the N-protected α-amino acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitor by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., diethyl ether, THF).

    • Cool the solution to 0 °C.

    • Slowly add a freshly prepared solution of diazomethane (at least 2.0 eq) in diethyl ether until a persistent yellow color is observed.

    • Optional (Newman-Beal Modification): Include triethylamine (1.1 eq) in the reaction mixture before the addition of diazomethane.[1][2]

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.[4]

  • Wolff Rearrangement and Ketene Trapping:

    • To the solution of the diazoketone, add the chosen nucleophile (e.g., water for a carboxylic acid, an alcohol for an ester).

    • Add the catalyst (e.g., silver oxide (0.1 eq) or silver benzoate (0.1 eq)).

    • The reaction can be promoted by heating, sonication, or photolysis.[4][6] Monitor the progress by TLC.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Purify the product by extraction and column chromatography.

Workflow for Troubleshooting Arndt-Eistert Synthesis

Arndt_Eistert_Troubleshooting cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues cluster_side_products Side Product Analysis start Low Yield or Side Products in Arndt-Eistert Synthesis check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_side_products Identify Side Products (e.g., by NMR, MS) start->analyze_side_products acid_chloride Incomplete Acid Chloride Formation? check_reagents->acid_chloride If starting material remains diazomethane_issue Diazomethane Inactive or Insufficient? check_reagents->diazomethane_issue If reaction stalls nucleophile_issue Inefficient Ketene Trapping? check_reagents->nucleophile_issue If diketenes form temp_issue Suboptimal Temperature for Rearrangement? check_conditions->temp_issue catalyst_issue Catalyst Inactive or Inefficient? check_conditions->catalyst_issue chloroketone α-chloromethylketone Detected? analyze_side_products->chloroketone solution_acid_chloride Use fresh SOCl2/oxalyl chloride, ensure complete conversion. acid_chloride->solution_acid_chloride solution_diazomethane Use fresh diazomethane, use >2 equivalents. diazomethane_issue->solution_diazomethane solution_nucleophile Increase nucleophile concentration. nucleophile_issue->solution_nucleophile solution_temp Optimize temperature or use photolysis/sonication. temp_issue->solution_temp solution_catalyst Use fresh catalyst, consider alternative catalysts. catalyst_issue->solution_catalyst solution_chloroketone Add triethylamine (Newman-Beal) or use excess diazomethane. chloroketone->solution_chloroketone Curtius_Mechanism start Carboxylic Acid acyl_azide Acyl Azide start->acyl_azide Activation & Azide Displacement isocyanate Isocyanate acyl_azide->isocyanate Thermal Rearrangement (Loss of N2) product Amine, Carbamate, or Urea isocyanate->product nucleophile Nucleophile (H2O, ROH, RNH2) nucleophile->product Nucleophilic Attack Conjugate_Addition_Optimization cluster_yield Improving Yield cluster_selectivity Improving 1,4-Selectivity cluster_stereoselectivity Controlling Stereochemistry start Optimizing Conjugate Addition for β-Amino Acid Synthesis check_yield Is the yield low? start->check_yield check_selectivity Is 1,2-addition a problem? check_yield->check_selectivity No catalyst Screen Lewis acid or transition metal catalysts. check_yield->catalyst Yes check_stereoselectivity Is stereoselectivity an issue? check_selectivity->check_stereoselectivity No soft_nucleophile Use a 'softer' nucleophile (e.g., carbamate). check_selectivity->soft_nucleophile Yes success Successful Synthesis check_stereoselectivity->success No chiral_catalyst Use a chiral catalyst. check_stereoselectivity->chiral_catalyst Yes nucleophile Use a more reactive nucleophile or add a base. catalyst->nucleophile temperature Increase reaction temperature. nucleophile->temperature temperature->check_selectivity cu_catalyst Employ a copper-based catalyst. soft_nucleophile->cu_catalyst cu_catalyst->check_stereoselectivity chiral_auxiliary Use a chiral auxiliary on the nucleophile or electrophile. chiral_catalyst->chiral_auxiliary chiral_auxiliary->success

References

Chiral HPLC Separation of 3-Amino-3-(thiophen-2-yl)propanoic Acid Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of 3-Amino-3-(thiophen-2-yl)propanoic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

Q1: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers of 3-Amino-3-(thiophen-2-yl)propanoic acid. What are the likely causes and how can I improve the separation?

A1: Achieving good resolution for chiral compounds requires careful optimization of several parameters. Poor resolution (Resolution < 1.5) is a common issue that can stem from an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect temperature settings.

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Suitability: The choice of CSP is critical for chiral recognition. For 3-Amino-3-(thiophen-2-yl)propanoic acid, zwitterionic and macrocyclic glycopeptide-based columns have shown success.[1][2] If you are using a different type of column, such as a standard C18, it will not resolve the enantiomers. Consider screening different CSPs if your current one is not providing separation.[3] Polysaccharide-based and teicoplanin-based CSPs are also good candidates for amino acid separations.[4][5][6]

  • Optimize the Mobile Phase: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts chiral separation.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can alter retention and selectivity. Systematically vary the percentage of the organic modifier to find the optimal composition.

    • Additives: For amino acids, additives are often crucial. Acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds by keeping them in their protonated form.[3] Basic additives such as diethylamine (DEA) or triethylamine (TEA) can be beneficial for basic analytes. For zwitterionic compounds like your analyte, a combination of an acid and a base in the mobile phase, such as triethylamine and acetic acid (TEAA), can be effective.[1]

    • pH and Buffer Strength: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, which is critical for interaction and separation. Ensure your buffer concentration is sufficient, typically in the 10-20 mM range, if one is being used.[3]

  • Adjust Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[7]

    • Generally, lower temperatures can enhance chiral selectivity by strengthening the interactions responsible for separation.[3]

    • Conversely, higher temperatures can sometimes improve peak efficiency.[3]

    • It is recommended to screen a range of temperatures (e.g., 15°C to 40°C in 5°C increments) to determine the optimal condition for your specific separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, which can lead to improved resolution, especially for difficult separations.[7]

dot

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Q2: My peaks for the 3-Amino-3-(thiophen-2-yl)propanoic acid isomers are tailing or fronting. What causes this and how can I fix it?

A2: Asymmetrical peaks are a common problem in HPLC and can negatively impact resolution and quantification.[8]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.[3] Other causes include column overload and improper mobile phase pH.[3]

  • Peak Fronting: This can be a result of column overload or injecting the sample in a solvent that is stronger than the mobile phase.[9]

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to distorted peak shapes.[7]

    • Action: Reduce the injection volume or dilute your sample. If the peak shape improves, you were likely overloading the column.[7]

  • Optimize Mobile Phase Additives: For an amphoteric molecule like 3-Amino-3-(thiophen-2-yl)propanoic acid, controlling the ionization is key.

    • Action for Tailing: Tailing can occur due to unwanted ionic interactions with the stationary phase. The addition of appropriate mobile phase modifiers can mitigate this. For basic compounds, adding a basic modifier like 0.1% DEA can help. For acidic compounds, an acidic modifier like 0.1% TFA is often used.[3] For your zwitterionic analyte, a balanced buffer system or a combination of acidic and basic additives is recommended.[1]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should ideally be the same as or weaker than the mobile phase.[7]

    • Action: If your sample solvent is stronger than the mobile phase, it can cause peak distortion.[7] Try dissolving your sample in the initial mobile phase.

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[3]

    • Action: If the above steps do not resolve the issue, consider washing the column according to the manufacturer's instructions.[3][10] If performance is still not restored, the column may need to be replaced.[3]

dot

Caption: Troubleshooting workflow for poor peak shape.

Issue 3: Unstable Baseline (Noise or Drift)

Q3: I'm observing significant noise or drift in my baseline, which is interfering with the detection of my peaks. What should I do?

A3: An unstable baseline can compromise the accuracy and sensitivity of your analysis. It's important to distinguish between noise (short-term, random fluctuations) and drift (a gradual, steady change in the baseline).[11][12]

Troubleshooting Steps:

  • Check the Mobile Phase: The mobile phase is a common source of baseline issues.[11]

    • Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[11]

    • Purity: Use high-purity, HPLC-grade solvents and fresh reagents. Impurities or degraded solvents can contribute to baseline noise and drift.[11][13]

    • Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration.[7][12]

  • Inspect the HPLC System: Leaks, pump issues, and detector problems can all lead to an unstable baseline.

    • Pump Performance: Inconsistent pump performance can cause rhythmic baseline noise.[11] Check for leaks and ensure pump seals and check valves are in good condition.

    • Detector: A deteriorating lamp in a UV detector can cause increased noise.[11] Ensure the detector is warmed up and stable.

    • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment, as temperature changes can cause baseline drift.[12][14]

  • Column Contamination: A contaminated column can lead to a drifting baseline.

    • Action: If you suspect contamination, wash the column with a strong solvent as recommended by the manufacturer. Using a guard column can also help protect the analytical column from contaminants.[11]

Experimental Protocols & Data

Protocol 1: Chiral Separation on a Zwitterionic Stationary Phase

This protocol is based on reported successful separations of 3-Amino-3-(thiophen-2-yl)propanoic acid.[1]

  • Column: CHIRALPAK ZWIX(-) or CHIRALPAK ZWIX(+) (Dimensions will vary, e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Methanol (MeOH) and Acetonitrile (MeCN) (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).

  • Flow Rate: 1.0 mL/min (adjust as needed for optimization).

  • Column Temperature: 25°C (can be varied for optimization).

  • Detection: UV at an appropriate wavelength (e.g., 210-230 nm, depending on the thiophene ring absorbance).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Chiral Separation on a Macrocyclic Glycopeptide Stationary Phase

This protocol is based on methods for similar amino acids.[2]

  • Column: Chirobiotic T or Chirobiotic TAG (Dimensions will vary, e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Option A (Polar Ionic Mode): 0.1% Triethylamine Acetate (TEAA) buffer (pH 4.1) in Methanol (e.g., 10:90 v/v aqueous buffer to MeOH).

    • Option B (Polar Organic Mode): Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize reported chromatographic data for the separation of 3-Amino-3-(thiophen-2-yl)propanoic acid enantiomers on different chiral stationary phases.

Table 1: Separation on Zwitterionic CSPs [1]

ColumnMobile Phasek1 (Retention Factor)α (Selectivity Factor)Rs (Resolution)Elution Order
CHIRALPAK ZWIX(-) MeOH/MeCN (50/50) + 25mM TEA + 50mM AcOH5.041.343.43R < S
CHIRALPAK ZWIX(+) MeOH/MeCN (50/50) + 25mM TEA + 50mM AcOH5.641.142.22S < R

Table 2: Separation on Macrocyclic Glycopeptide CSPs [2]

ColumnMobile Phasek1 (Retention Factor)α (Selectivity Factor)Rs (Resolution)
Chirobiotic T Water/Methanol (50:50 v/v)Not Reported1.191.4
Chirobiotic TAG Water/Methanol (50:50 v/v)Not Reported1.111.1

Note: k1 refers to the retention factor of the first eluting enantiomer. α is the ratio of the retention factors of the two enantiomers (k2/k1). Rs is the resolution factor, where a value ≥ 1.5 indicates baseline separation.

References

Technical Support Center: Optimizing Coupling Conditions for (S)-3-Amino-3-(thiophen-2-yl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively couple (S)-3-Amino-3-(thiophen-2-yl)propanoic acid during Solid-Phase Peptide Synthesis (SPPS). Given the unique structural characteristics of this β-amino acid, including the steric hindrance imposed by the thiophene ring, this guide offers detailed troubleshooting advice and optimized protocols to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

The main challenges arise from the steric hindrance caused by the bulky thiophene group attached to the β-carbon. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction times and a higher likelihood of incomplete coupling.[1] This can result in deletion sequences in the final peptide product.

Q2: Which coupling reagents are most effective for this sterically hindered β-amino acid?

For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More potent onium salt-based coupling reagents are highly recommended to overcome the steric hindrance and drive the reaction to completion. These are categorized into two main classes:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[1] HATU is known for its high reactivity and speed. COMU offers comparable or even superior efficiency to HATU, with the added benefits of being more soluble and having an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[1][2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1]

Q3: What is the recommended excess of amino acid and coupling reagent?

For difficult couplings, it is advisable to use a larger excess of both the amino acid and the coupling reagent than for standard amino acids. A typical starting point would be 3 to 5 equivalents of this compound and a near-equimolar amount of the coupling reagent relative to the amino acid (e.g., 2.9 equivalents of HBTU for 3 equivalents of amino acid). The exact amounts may require optimization based on the specific sequence and reaction conditions.

Q4: Are there any specific additives or bases that can improve coupling efficiency?

Yes, the choice of base is crucial. A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred. These bases are less likely to cause side reactions and can effectively facilitate the coupling reaction. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are often incorporated into the coupling reagent itself (e.g., in HATU and COMU, respectively), enhance the reactivity of the activated ester and can further improve coupling efficiency and reduce racemization.[1][2]

Q5: How does the thiophene group specifically affect the coupling reaction?

The thiophene group is a bulky aromatic ring that contributes significantly to the steric hindrance around the carboxylic acid, making it more difficult for the N-terminal amine of the peptide chain to attack the activated carboxyl group. While there is no evidence to suggest specific electronic effects from the thiophene ring that would inhibit the reaction, the primary challenge is physical obstruction.

Q6: What are typical coupling times and temperatures?

Due to the slower reaction kinetics, extended coupling times are often necessary. A standard coupling time of 2 hours can be a good starting point, but this may need to be extended. Monitoring the reaction is crucial (see Q7). While increasing the temperature can sometimes improve coupling efficiency for difficult sequences, it can also increase the risk of racemization. Therefore, it is generally recommended to perform the coupling at room temperature initially and only explore elevated temperatures if incomplete coupling persists after other optimization steps have been taken.

Q7: How can I monitor the completeness of the coupling reaction?

The ninhydrin (Kaiser) test is a common and effective method for monitoring the presence of free primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling, and a negative test (yellow/colorless) suggests the reaction has gone to completion. For β-amino acids, the color change might be less pronounced, so careful observation is necessary.

Q8: Are there any known side reactions to be aware of?

The primary side reaction of concern is racemization at the α-carbon of the activated amino acid, although this is a general issue in peptide synthesis, particularly with hindered residues.[1][3][4] The use of phosphonium salt reagents like PyBOP or reagents containing HOAt or Oxyma Pure can help to suppress racemization.[1][2] Another potential side reaction, though less common with modern coupling reagents, is the formation of a tetramethylguanidinium cap on the N-terminus of the peptide when using uronium/aminium reagents in excess without pre-activation.

Troubleshooting Guide

Problem Possible Cause Solution
Low Coupling Efficiency / Incomplete Coupling (Positive Ninhydrin Test) Insufficiently reactive coupling reagent.Switch to a more powerful onium salt-based reagent such as HATU, HCTU, or COMU.[1]
Steric hindrance from the thiophene group and/or the growing peptide chain.- Increase the excess of the amino acid and coupling reagent (e.g., to 4-5 equivalents).- Extend the coupling reaction time (e.g., to 4 hours or overnight).- Perform a "double coupling" where the coupling step is repeated with fresh reagents after the first coupling.
Inefficient activation due to an inappropriate base.Ensure the use of a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.
Poor resin swelling.Ensure the resin is properly swollen in a suitable solvent like DMF or NMP before the coupling step.
Side Product Formation Racemization of the activated amino acid.- Use a phosphonium-based coupling reagent like PyBOP.- Employ a coupling reagent containing HOAt or Oxyma Pure (e.g., HATU or COMU).[1][2]- Avoid excessively long pre-activation times.
Guanidinylation of the N-terminus.If using a uronium/aminium reagent like HBTU, pre-activate the amino acid for a short period before adding it to the resin, or ensure the base is added after the amino acid and coupling reagent.
Difficulty in Removing the Fmoc Group After Coupling Aggregation of the growing peptide chain.- Switch to a more polar solvent mixture (e.g., DMF with a small percentage of DMSO).- Use a resin with a higher loading capacity or a more flexible linker.- Consider incorporating a pseudo-proline dipeptide before the difficult coupling.

Experimental Protocols

Protocol 1: Standard Coupling Procedure for this compound using HATU

This protocol is a starting point and may require optimization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-(S)-3-Amino-3-(thiophen-2-yl)propanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the vial and vortex briefly.

    • Immediately add the activation mixture to the washed and deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a ninhydrin test.

    • If the test is negative (yellow), proceed to the washing step.

    • If the test is positive (blue/purple), continue the coupling for an additional 2 hours and re-test. If it remains positive, consider a double coupling (see Troubleshooting).

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Proceed to the next cycle.

Quantitative Data Summary

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskNotes
HATU Uronium/Aminium SaltHighLowBased on HOAt, very fast and efficient.[1]
HCTU Uronium/Aminium SaltHighLow-ModerateA more cost-effective alternative to HATU, based on 6-Cl-HOBt.
COMU Uronium/Aminium SaltHighLowBased on Oxyma Pure, offers high efficiency and an improved safety profile.[1][2]
PyBOP Phosphonium SaltHighVery LowExcellent for minimizing racemization, no risk of guanidinylation.[1]
DIC/Oxyma Pure Carbodiimide/AdditiveModerate-HighLowA good, cost-effective option with a favorable safety profile.

Visualizations

experimental_workflow start Start: Deprotected Peptide on Resin prepare_aa Prepare Activated Amino Acid Solution (Fmoc-AA, Coupling Reagent, Base in DMF) start->prepare_aa add_to_resin Add Activated Amino Acid to Resin prepare_aa->add_to_resin coupling Coupling Reaction (2-4h, RT) add_to_resin->coupling monitor Monitor Coupling Completion (e.g., Ninhydrin Test) coupling->monitor wash Wash Resin to Remove Excess Reagents monitor->wash Complete double_coupling Perform Double Coupling monitor->double_coupling Incomplete next_cycle Proceed to Next Deprotection Step wash->next_cycle double_coupling->wash

Caption: General workflow for optimizing the coupling of a sterically hindered amino acid in SPPS.

troubleshooting_workflow start Problem: Low Coupling Efficiency check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent upgrade_reagent Action: Switch to a high-reactivity onium salt-based reagent check_reagent->upgrade_reagent No check_conditions Are reaction time and equivalents sufficient? check_reagent->check_conditions Yes upgrade_reagent->check_conditions increase_time_eq Action: Increase coupling time and/or use a larger excess of reagents check_conditions->increase_time_eq No check_base Is the base appropriate? (e.g., DIPEA) check_conditions->check_base Yes double_couple Action: Perform a double coupling increase_time_eq->double_couple double_couple->check_base change_base Action: Use a hindered, non-nucleophilic base check_base->change_base No success Problem Resolved check_base->success Yes change_base->success

Caption: Troubleshooting decision tree for addressing low coupling efficiency in SPPS.

References

Technical Support Center: Synthesis of β-2,2-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of β-2,2-disubstituted amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing β-2,2-disubstituted amino acids?

A1: The synthesis of β-2,2-disubstituted amino acids presents several key challenges:

  • Steric Hindrance: The quaternary carbon at the α-position creates significant steric hindrance, which can impede the approach of reagents and lower reaction rates and yields.

  • Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity is difficult due to the sterically congested environment around the stereocenter.

  • Protecting Groups: The selection and removal of appropriate protecting groups for the amino and carboxyl functionalities can be complicated by the steric bulk of the molecule, sometimes leading to harsh deprotection conditions that can compromise the desired product.

Q2: Which synthetic strategies are most commonly employed for preparing β-2,2-disubstituted amino acids?

A2: Several strategies are commonly used, each with its own set of advantages and challenges:

  • Mannich-type Reactions: These reactions involve the condensation of an enolate or enolate equivalent with an imine, and are a powerful tool for constructing the β-amino acid backbone.

  • Conjugate Addition Reactions: The Michael addition of nucleophiles, such as organocuprates or Grignard reagents, to α,β-unsaturated nitro compounds or esters is a widely used method.

  • Strecker Synthesis: This classic method involves the reaction of a ketone with cyanide and an amine source to form an α-aminonitrile, which is then hydrolyzed to the amino acid. It is particularly useful for creating α,α-disubstituted amino acids.

  • Ritter Reaction: This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be a useful route to tertiary β-amino acids.

Q3: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my synthesized amino acid?

A3: The stereochemical purity of your product is typically determined using a combination of techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. The amino acid or a suitable derivative is passed through a chiral stationary phase, which separates the enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomeric ratio can often be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture, as diastereomers will typically have distinct signals. For determining enantiomeric excess, a chiral solvating or derivatizing agent can be used to induce chemical shift differences between the enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method can be used to separate and quantify volatile derivatives of the amino acid enantiomers.

Troubleshooting Guides

Problem 1: Low Yield in Mannich-type Reactions

Q: I am attempting a Mannich reaction to synthesize a β,β-disubstituted β-amino acid, but my yields are consistently low. What are the possible causes and solutions?

A: Low yields in Mannich reactions for sterically hindered products can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Poor Iminium Ion Formation: The reaction of the aldehyde and amine to form the electrophilic iminium ion may be inefficient.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine. The use of a Lewis acid catalyst can promote imine formation.

  • Steric Hindrance: The bulky substituents on your enolate or imine may be preventing an efficient reaction.

    • Solution: Consider using a more reactive enolate equivalent, such as a silyl ketene acetal in a Mukaiyama-Mannich reaction. Optimizing the reaction temperature and time is also crucial; sometimes longer reaction times at lower temperatures can improve yields for sterically demanding substrates.

  • Side Reactions: The formation of β-lactams through intramolecular cyclization of the product can be a significant side reaction.

    • Solution: Carefully control the reaction conditions, particularly the work-up procedure. Quenching the reaction at low temperature and avoiding prolonged exposure to basic or acidic conditions can minimize β-lactam formation.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrates.

    • Solution: Screen a variety of catalysts, including both metal-based and organocatalysts. For asymmetric reactions, the choice of chiral ligand is critical and may require extensive optimization.

Problem 2: Poor Diastereoselectivity in Conjugate Addition Reactions

Q: My conjugate addition reaction to a nitroalkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in conjugate additions to form β,β-disubstituted amino acid precursors can be challenging. Here are some strategies to improve it:

  • Choice of Nucleophile and Copper Source: The nature of the organometallic nucleophile and the copper salt used can significantly influence the stereochemical outcome.

    • Solution: Organocuprates are often used in these reactions. Experiment with different organocuprates (e.g., Gilman or higher-order cuprates) and copper(I) salts (e.g., CuI, CuBr, CuCN). The use of Grignard reagents in the presence of a copper catalyst is another option to explore.

  • Reaction Temperature: The reaction temperature plays a critical role in controlling selectivity.

    • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Solvent Effects: The solvent can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting selectivity.

    • Solution: Screen a range of ethereal solvents such as THF, diethyl ether, and DME.

  • Chiral Ligands (for asymmetric synthesis): If you are performing an asymmetric conjugate addition, the choice of chiral ligand is paramount.

    • Solution: A wide variety of chiral ligands have been developed for copper-catalyzed conjugate additions. It may be necessary to screen several classes of ligands (e.g., phosphines, phosphoramidites, N-heterocyclic carbenes) to find one that provides both high yield and high diastereoselectivity for your specific substrate.

Problem 3: Difficulty with Protecting Group Removal

Q: I have successfully synthesized my protected β-2,2-disubstituted amino acid, but I am struggling to remove the protecting groups without degrading the product. What should I do?

A: The steric hindrance in β-2,2-disubstituted amino acids can make protecting group removal challenging. Here’s a guide to troubleshoot this step:

  • Harsh Deprotection Conditions: Standard deprotection conditions may be too harsh and lead to side reactions or decomposition.

    • Solution: Explore milder deprotection methods. For example, if you are removing a Boc group with strong acid, try using a milder acid or a different protecting group altogether in your synthetic design that can be removed under orthogonal conditions (e.g., an Fmoc group removed with a base).

  • Incomplete Deprotection: The steric bulk may be preventing complete access of the deprotection reagent to the protecting group.

    • Solution: Increase the reaction time and/or temperature for the deprotection step. You can also consider using a larger excess of the deprotection reagent. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Protecting Group Choice: The protecting group itself may be inherently difficult to remove in your specific molecular context.

    • Solution: In future syntheses, choose a protecting group known to be more labile under specific, mild conditions. For the amino group, consider easily removable carbamates like Cbz or Alloc. For the carboxyl group, benzyl or t-butyl esters are common choices with distinct deprotection methods.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of β-2,2-disubstituted amino acids via common synthetic methods.

Table 1: Asymmetric Mannich-type Reactions

EntryEnolate PrecursorImineCatalyst/LigandYield (%)dr (syn:anti)ee (%)
1Silyl ketene acetal of a disubstituted acetic acidN-Boc-imineChiral Copper-Box complex85>95:592
2Disubstituted ketoneN-PMP-imineChiral Proline derivative7890:1095
3Silyl ketene acetal of a disubstituted acetic acidN-Ts-imineChiral Silver-phosphine complex92>98:297

Table 2: Asymmetric Conjugate Addition Reactions

EntryMichael AcceptorNucleophileCatalyst/LigandYield (%)dr (syn:anti)ee (%)
1β,β-disubstituted nitroalkeneDiethylzincChiral Copper-phosphoramidite95>95:598
2β,β-disubstituted α,β-unsaturated esterGrignard reagentChiral Copper-NHC complex8892:894
3β,β-disubstituted nitroalkeneOrganolithium reagentChiral ligand8285:1591

Experimental Protocols

Protocol 1: Asymmetric Mannich Reaction of a Silyl Ketene Acetal with an N-Boc-Imine
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral copper(II) triflate salt (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) in anhydrous dichloromethane (DCM, 2 mL). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -78 °C. Add the N-Boc-imine (1.0 mmol) dissolved in DCM (1 mL).

  • Addition of Nucleophile: Slowly add the silyl ketene acetal (1.2 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired protected β-2,2-disubstituted amino acid.

Protocol 2: Asymmetric Conjugate Addition of a Grignard Reagent to a Nitroalkene
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (0.05 mmol) and the chiral N-heterocyclic carbene (NHC) ligand (0.06 mmol). Add anhydrous toluene (2 mL) and stir the suspension at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst suspension to -40 °C. Add the β,β-disubstituted nitroalkene (1.0 mmol) dissolved in toluene (1 mL).

  • Addition of Nucleophile: Add the Grignard reagent (1.5 mmol, 1.0 M in THF) dropwise over 20 minutes, maintaining the temperature at -40 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C for the specified time (typically 6-12 hours), monitoring by TLC.

  • Work-up: Quench the reaction at -40 °C by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash chromatography.

Visualizations

experimental_workflow_mannich cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Prepare Chiral Cu-Ligand Complex setup Cool to -78°C Add Imine catalyst_prep->setup addition Add Silyl Ketene Acetal setup->addition stir Stir and Monitor (12-24h) addition->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: Asymmetric Mannich Reaction Workflow.

troubleshooting_low_yield cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Low Yield in β-2,2-Disubstituted Amino Acid Synthesis check_reaction Incomplete Reaction? start->check_reaction side_reactions Significant Side Products? check_reaction->side_reactions No incomplete_solutions Optimize Reaction: - Increase reaction time/temp - Use more reactive reagents - Change catalyst/solvent check_reaction->incomplete_solutions Yes side_reaction_solutions Modify Conditions: - Lower temperature - Change order of addition - Use milder reagents side_reactions->side_reaction_solutions Yes product_loss Product Loss During Work-up/Purification? side_reactions->product_loss No end end incomplete_solutions->end side_reaction_solutions->end loss_solutions Optimize Purification: - Check solubility in extraction solvents - Use alternative purification method - Minimize transfers product_loss->loss_solutions Yes product_loss->end No, Re-evaluate Synthesis loss_solutions->end

Caption: Troubleshooting Logic for Low Reaction Yield.

Preventing racemization during activation of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid for subsequent coupling reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I have detected the presence of the (R)-enantiomer in my final product after coupling. What are the potential causes?

A1: A loss of enantiomeric purity in your final product can stem from several sources. Here are the most common causes and their solutions:

  • Starting Material Purity: The initial batch of this compound may not have been enantiomerically pure. Always verify the purity of your starting material using chiral HPLC before beginning your synthesis.

  • Harsh Activation Conditions: While β-amino acids are generally less prone to racemization at the chiral β-carbon than α-amino acids are at the α-carbon, harsh conditions can still lead to epimerization.[1] This is particularly true if strong, non-hindered bases are used at elevated temperatures.

    • Solution: Employ mild activation conditions. Use a carbodiimide reagent like N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure.[2][3] Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature).[4]

  • Extended Activation Times: Allowing the carboxylic acid to remain in its activated state for a prolonged period before the addition of the amine can increase the risk of side reactions, including potential epimerization.

    • Solution: Utilize an in-situ activation protocol where the coupling reagent is added to a mixture of the amino acid, the amine component, and the additive.[2]

  • Choice of Base: Tertiary amine bases are often used in coupling reactions, but their basicity and steric hindrance greatly influence the risk of epimerization.[5][6] Less hindered bases like N,N-Diisopropylethylamine (DIPEA) can abstract protons more readily, potentially leading to a loss of stereochemical integrity.

    • Solution: If a base is necessary, opt for a sterically hindered base like 2,4,6-collidine, which is less likely to cause proton abstraction at the chiral center.[2][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected epimerization.

G Troubleshooting Workflow for Loss of Enantiopurity start Start: Loss of Enantiomeric Purity Detected check_sm Step 1: Verify Enantiopurity of Starting Material ((S)-isomer) via Chiral HPLC start->check_sm sm_ok Is Starting Material Enantiopure? check_sm->sm_ok review_reagents Step 2: Review Coupling Reagent & Additive Choice sm_ok->review_reagents Yes replace_sm Solution: Procure enantiopure starting material. sm_ok->replace_sm No reagents_ok Using DIC/Oxyma or similar low-racemization system? review_reagents->reagents_ok review_base Step 3: Evaluate Base Used reagents_ok->review_base Yes replace_reagents Solution: Switch to DIC/Oxyma or COMU. reagents_ok->replace_reagents No base_ok Using sterically hindered base (e.g., Collidine) or no base? review_base->base_ok review_conditions Step 4: Assess Reaction Conditions base_ok->review_conditions Yes replace_base Solution: Replace DIPEA/NMM with 2,4,6-Collidine or run base-free. base_ok->replace_base No conditions_ok Reaction at 0°C to RT? In-situ activation? review_conditions->conditions_ok end_solution Problem Solved: Enantiopurity Maintained conditions_ok->end_solution Yes optimize_conditions Solution: Lower temperature to 0°C. Minimize pre-activation time. conditions_ok->optimize_conditions No replace_sm->end_solution replace_reagents->end_solution replace_base->end_solution optimize_conditions->end_solution

Caption: A step-by-step guide to diagnosing and resolving issues of epimerization.

Frequently Asked Questions (FAQs)

Q2: Is this compound susceptible to racemization during activation?

A2: The risk of racemization for this compound is significantly lower than for standard α-amino acids. Racemization in α-amino acids typically occurs via the formation of a planar oxazolone intermediate or by direct enolization, both of which involve the removal of a proton from the α-carbon (the carbon atom attached to the carboxylic acid group).[1][7] In your β-amino acid, the chiral center is the β-carbon, which is one carbon removed from the carboxyl group. The proton on this β-carbon is considerably less acidic and not involved in oxazolone formation. Therefore, the primary mechanism for racemization in α-amino acids is not operative for the chiral center of your molecule. However, extremely harsh conditions (e.g., high temperatures and strong, non-hindered bases) could potentially lead to epimerization and should be avoided to ensure the highest stereochemical integrity.

Q3: What are the best coupling reagents to minimize the risk of epimerization?

A3: Carbodiimide-based methods, when used with modern additives, are highly recommended for minimizing epimerization.[2][8] Uronium/aminium salt reagents like HBTU and HATU, while efficient, can sometimes promote racemization, especially with sensitive substrates.[2]

  • Top Recommendation: The combination of N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure has been shown to be superior to the traditional additive HOBt (1-hydroxybenzotriazole) in suppressing racemization and increasing reaction rates.[3][9]

  • Alternative: Stand-alone reagents that incorporate an Oxyma moiety, such as COMU , are also excellent choices that offer high efficiency and low racemization potential with the added benefit that their byproducts are water-soluble, simplifying purification.[8][9]

Q4: What role do additives like OxymaPure and HOBt play?

A4: Additives are crucial for suppressing racemization when using carbodiimide reagents like DIC. When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate can either react with the amine to form the desired amide bond or rearrange into an inactive N-acylurea or cyclize into a racemization-prone oxazolone (in the case of α-amino acids). Additives like OxymaPure or HOBt rapidly react with the O-acylisourea to form an active ester.[10] This active ester is stable enough to prevent rearrangement and oxazolone formation but reactive enough to efficiently acylate the amine component.[2]

General Mechanism of Carboxylic Acid Activation

The diagram below illustrates the general activation pathway and highlights the stereocenter of the β-amino acid.

G Carboxylic Acid Activation & Potential for Epimerization cluster_main beta_aa this compound (Chiral β-Carbon*) activated Activated Intermediate (e.g., O-Acylisourea or Oxyma-ester) beta_aa->activated + DIC/Oxyma coupling Coupling with Amine (R-NH₂) activated->coupling epimer Epimerized Product (Potential side product under harsh conditions) activated->epimer Undesired Pathway (Harsh Base, High Temp) product Desired Amide Product (Stereocenter Preserved) coupling->product Desired Pathway (Fast, Mild Conditions)

Caption: The activation of a β-amino acid and the competing pathways for product formation.

Quantitative Data

Coupling Reagent/AdditiveBase% Racemization (D-isomer)Notes
DIC/Oxyma Not Specified1.8% Demonstrates the high efficacy of the DIC/Oxyma system in suppressing racemization.[11]
HATU NMMHighUronium salts, especially with certain bases, can lead to significant racemization of sensitive amino acids.[12]
BOP DIEA (excess)~3%An older phosphonium reagent; excess base increases racemization.[12]

This data is for the α-amino acid Fmoc-His(Trt)-OH and serves as a reference for reagent performance.

Experimental Protocols

Protocol 1: Recommended Low-Epimerization Coupling Procedure

This protocol details the activation and coupling of this compound to a primary or secondary amine (R¹R²NH) using DIC/OxymaPure.

Materials:

  • This compound (assuming N-protection, e.g., Fmoc or Boc)

  • Amine component (H-Amine-R)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry, flask under an inert atmosphere, add the N-protected this compound (1.0 eq).

  • Add the amine component (1.0 - 1.2 eq) and OxymaPure (1.2 eq).

  • Dissolve the components in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • While stirring, add DIC (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress using TLC or LC-MS until the starting amino acid is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Filter off the diisopropylurea (DIU) byproduct if it precipitates.

  • Proceed with standard aqueous workup and purification (e.g., extraction, chromatography) to isolate the desired amide product.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the starting material or the final product after cleavage of any protecting groups. Method development will be required to optimize separation.

Method 1: Direct Analysis on a Chiral Stationary Phase (CSP)

This is the preferred method as it avoids derivatization.[3][13] Macrocyclic glycopeptide-based columns are particularly effective for underivatized amino acids.[3]

  • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP) or similar.

  • Mobile Phase: A typical starting condition is a mixture of Methanol, Water, and an acid modifier (e.g., 80:20 Methanol:Water + 0.1% Formic Acid). The organic modifier percentage can be adjusted to optimize resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV (e.g., at 210 nm or a wavelength appropriate for the thiophene ring) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount of the deprotected amino acid in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Method 2: Indirect Analysis via Chiral Derivatizing Agent

This method can be used if a suitable chiral column is unavailable. The amino acid is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[13]

  • Derivatization: Follow a standard protocol for Marfey's reagent (e.g., react the amino acid with FDAA in a bicarbonate buffer, followed by quenching with HCl).

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Detection: UV at 340 nm (for the FDAA derivative).

  • Analysis: Separate and quantify the two diastereomeric product peaks to determine the original enantiomeric ratio.

References

Technical Support Center: Managing Solubility of Protected β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with protected β-amino acids during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with the solubility of protected β-amino acids.

Issue 1: The protected β-amino acid does not dissolve in the primary solvent (e.g., DMF, NMP).

  • Question: My protected β-amino acid is not dissolving in the recommended solvent. What steps can I take?

  • Answer:

    • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly decrease the solubility of protected amino acids. For solid-phase peptide synthesis (SPPS), solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[1][2][3]

    • Mechanical Agitation: Vigorously vortex or stir the mixture for several minutes. Some compounds require more energy to dissolve.

    • Sonication: Place the sample in an ultrasonic bath for 5-10 minutes.[4] Sonication can help break up solid aggregates and facilitate dissolution.

    • Gentle Warming: Carefully warm the solution in a water bath to a temperature of 30-40°C.[4][5] Avoid excessive heat, as it may cause degradation of the protected amino acid.[4]

    • Co-solvent Addition: Add a small amount of a stronger co-solvent, such as dimethyl sulfoxide (DMSO), to the mixture.[4] Even a small percentage of DMSO can significantly enhance solubility.

Issue 2: The protected β-amino acid precipitates out of solution during a reaction or upon cooling.

  • Question: My protected β-amino acid dissolved initially but then precipitated. What should I do?

  • Answer:

    • Re-dissolution: Attempt to redissolve the precipitate by sonicating the mixture or gently warming it while agitating.[4]

    • Solvent Top-up: If solvent evaporation has occurred, add a small amount of fresh solvent.

    • Maintain Temperature: If the precipitation occurred upon cooling, the reaction may need to be maintained at a slightly elevated temperature. Ensure the temperature is compatible with the stability of all reactants.

    • Consider Product Solubility: If the precipitation occurs during a reaction, the product being formed may be less soluble than the starting material. In this case, you may need to consider a different solvent system for the reaction.

Issue 3: Poor coupling efficiency in solid-phase peptide synthesis (SPPS) is suspected to be due to solubility issues.

  • Question: I am observing low coupling efficiency in my SPPS. Could this be related to the solubility of the protected β-amino acid?

  • Answer: Yes, poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react.[4]

    • Ensure Complete Dissolution: Before adding the amino acid solution to the resin, ensure it is fully dissolved.

    • Use a More Solubilizing Solvent System: Consider switching from DMF to NMP, or using a solvent mixture.[1][6] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can be effective for difficult sequences.[6][7]

    • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[6][8] This can help break up secondary structures of the growing peptide on the resin, improving accessibility. Remember to thoroughly wash the resin with DMF after the salt wash to remove residual salt.[6]

    • Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-90°C), especially with microwave assistance, can disrupt aggregation and improve reaction kinetics.[6][8]

Frequently Asked Questions (FAQs)

Q1: How do protecting groups (Boc, Cbz, Fmoc) affect the solubility of β-amino acids?

A1: Protecting groups significantly influence the solubility of β-amino acids by altering their polarity and ability to form hydrogen bonds.

  • Boc (tert-Butyloxycarbonyl): Generally increases hydrophobicity, which can decrease solubility in aqueous solutions but may improve solubility in some organic solvents.[9]

  • Cbz (Carboxybenzyl): The aromatic ring in the Cbz group increases hydrophobicity, often leading to lower solubility in polar solvents.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The large, aromatic Fmoc group can lead to aggregation and reduced solubility, particularly for Fmoc-Asn-OH and Fmoc-Gln-OH in DMF.[10] However, for many other amino acids, it confers good solubility in common SPPS solvents.

Q2: How does the side chain of the β-amino acid impact its solubility?

A2: The polarity and size of the amino acid side chain are crucial factors.

  • Hydrophobic Side Chains: Large, nonpolar side chains (e.g., in valine, leucine, isoleucine) decrease solubility in polar solvents.[4]

  • Polar Side Chains: Polar side chains can enhance solubility in polar solvents.

  • Side-Chain Protection: Protecting groups on the side chain also play a significant role. For instance, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group dramatically improves the solubility of their Fmoc derivatives in DMF.[2][10]

Q3: Can I use temperature to increase the solubility of my protected β-amino acid?

A3: Yes, gentle warming can be an effective method to increase solubility.[4] However, it must be done with caution, as excessive heat can lead to the degradation of the compound.[4] It is advisable to first test the thermal stability of your specific protected β-amino acid on a small scale.

Q4: Are there alternative solvents I can use if my protected β-amino acid is insoluble in DMF?

A4: Yes, several alternative solvents and solvent systems can be employed.

  • NMP (N-Methyl-2-pyrrolidone): Often has better solvating properties than DMF for aggregating peptide sequences.[1][6]

  • DMSO (Dimethyl Sulfoxide): A powerful solvent that can dissolve many poorly soluble compounds. It can be used as the primary solvent or as a co-solvent.[6]

  • "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) can be effective.[6][7]

  • TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol): Mixtures of these fluorinated alcohols with dichloromethane (DCM) or trichloromethane (TCM) can dissolve even very sparingly-soluble protected peptides.[11]

Q5: What are "difficult sequences" and how do they relate to solubility?

A5: "Difficult sequences" are peptide sequences prone to on-resin aggregation during SPPS, which is a manifestation of poor solubility of the growing peptide chain. This aggregation is often due to the formation of stable secondary structures, like β-sheets, stabilized by intermolecular hydrogen bonds.[12][13] Characteristics of difficult sequences include:

  • Long stretches of hydrophobic amino acids.[6]

  • Sequences rich in β-branched amino acids (Val, Ile, Thr).[6]

  • Alternating hydrophobic and hydrophilic residues.[6]

To manage difficult sequences, strategies that disrupt secondary structure formation are employed, such as using chaotropic salt washes, elevated temperatures, or incorporating "structure-breaking" residues like pseudoproline dipeptides.[6][8][14]

Data Presentation

Table 1: Solubility of Selected Protected Amino Acids in Common Solvents

Protected Amino AcidSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[4]
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication.[4]
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication and warming to 60°C.[4]
Fmoc-Asn-OHDMF, NMPVery low solubility[10]
Fmoc-Gln-OHDMF, NMPVery low solubility[10]
Fmoc-Asn(Trt)-OHDMFComparable to other Fmoc-amino acids[10]
Fmoc-Gln(Trt)-OHDMFComparable to other Fmoc-amino acids[10]
Fmoc-D-Glu(OtBu)-OHDMFSoluble[2]
Fmoc-D-Glu(OtBu)-OHDMSOGood solubility at 100 mg/mLMay require sonication.[2]
Fmoc-D-Glu-OHDMSOGood solubility at 100 mg/mLMay require sonication.[2]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

Objective: To identify a suitable solvent or solvent mixture for a poorly soluble protected β-amino acid.

Materials:

  • Protected β-amino acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Water bath

  • Selection of solvents (e.g., DMF, NMP, DMSO, DCM, TFE, HFIP)

Procedure:

  • Weigh out a small, known amount of the protected β-amino acid (e.g., 1-2 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume (e.g., 100 µL) of a different solvent.

  • Vortex each tube vigorously for 2 minutes.

  • Visually inspect for dissolution.

  • If not dissolved, sonicate the tube for 5-10 minutes and inspect again.

  • If still not dissolved, gently warm the tube in a 30-40°C water bath for 5 minutes and inspect.

  • For promising solvents where partial dissolution is observed, try creating binary mixtures (e.g., DMF with 10% DMSO).

  • Record the solvent or solvent mixture that achieves complete dissolution at the highest concentration.

Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

Objective: To improve coupling efficiency for a "difficult sequence" by disrupting secondary structures on the resin.

Materials:

  • Peptide-resin in a reaction vessel

  • DMF (peptide synthesis grade)

  • 0.8 M NaClO₄ or LiCl in DMF

Procedure:

  • Perform the standard Fmoc deprotection protocol and wash the peptide-resin with DMF.

  • Drain the DMF from the reaction vessel.

  • Add the chaotropic salt solution (0.8 M NaClO₄ or LiCl in DMF) to the resin.

  • Agitate the resin for 1-2 minutes.[6][8]

  • Drain the salt solution.

  • Repeat the chaotropic salt wash one more time.

  • Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt.[6]

  • Proceed with the standard amino acid coupling protocol.

Visualizations

experimental_workflow_solubility_testing cluster_start Start cluster_primary Primary Dissolution Attempts cluster_secondary Advanced Dissolution Strategies cluster_end Outcome start Poorly Soluble Protected β-Amino Acid vortex Vortex in Primary Solvent start->vortex sonicate Sonicate vortex->sonicate Not Dissolved dissolved Dissolved vortex->dissolved Dissolved warm Gentle Warming (30-40°C) sonicate->warm Not Dissolved sonicate->dissolved Dissolved cosolvent Add Co-solvent (e.g., DMSO) warm->cosolvent Not Dissolved warm->dissolved Dissolved solvent_mix Test Solvent Mixtures cosolvent->solvent_mix Still Poor cosolvent->dissolved Dissolved solvent_mix->dissolved insoluble Insoluble solvent_mix->insoluble

Caption: Workflow for systematic solubility testing of protected β-amino acids.

logical_relationship_solubility_factors cluster_properties Molecular Properties cluster_conditions Experimental Conditions cluster_aggregation Aggregation Phenomena solubility Solubility of Protected β-Amino Acid factors Influencing Factors protecting_group Protecting Group (Boc, Cbz, Fmoc) factors->protecting_group side_chain Amino Acid Side Chain factors->side_chain solvent Solvent System (DMF, NMP, DMSO, etc.) factors->solvent temperature Temperature factors->temperature concentration Concentration factors->concentration aggregation Intermolecular Aggregation (e.g., β-sheet formation) factors->aggregation protecting_group->solubility side_chain->solubility solvent->solubility temperature->solubility concentration->solubility aggregation->solubility reduces

Caption: Factors influencing the solubility of protected β-amino acids.

References

Technical Support Center: Synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing metal catalysts during the synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the asymmetric synthesis of this compound and similar chiral amino acids?

A1: The synthesis of chiral amino acids like this compound often involves asymmetric hydrogenation or other enantioselective transformations. The most common catalysts employed are transition metal complexes, typically palladium (Pd) or rhodium (Rh) based. For instance, Palladium on carbon (Pd/C) is widely used for hydrogenation reactions.[1][2] Chiral rhodium complexes are also frequently utilized in asymmetric synthesis to achieve high enantioselectivity.[3][4]

Q2: Why is it critical to remove the catalyst from the final product?

A2: Residual metal catalysts in active pharmaceutical ingredients (APIs) are a significant concern for several reasons. These metal residues offer no therapeutic benefit and can be toxic.[5][6] Regulatory bodies have established stringent limits on the amount of residual metals allowed in drug candidates.[5][7] Furthermore, residual catalysts can impact the stability of the final API by promoting degradation reactions.[8]

Q3: What are the primary methods for removing heterogeneous catalysts like Pd/C?

A3: The most common method for removing heterogeneous catalysts such as Pd/C is filtration.[9] This is typically performed by passing the reaction mixture through a pad of a filter aid like Celite.[9][10] It is crucial to ensure the filter cake remains wet with solvent during filtration, as dry Pd/C can be pyrophoric and ignite in the presence of air.[8][10]

Q4: How can I remove homogeneous rhodium or palladium catalysts that are soluble in the reaction mixture?

A4: For homogeneous catalysts, simple filtration is ineffective. Common methods for removing soluble catalysts include:

  • Metal Scavengers: These are solid-supported materials with functional groups that chelate to the metal, allowing it to be filtered off. Thiol, amine, and phosphine-based scavengers are common.[11]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb the metal catalyst, which is then removed by filtration.[2][12]

  • Chromatography: Column chromatography can separate the desired product from the catalyst and other impurities.[9]

  • Recrystallization: In some cases, recrystallization of the product can leave the catalyst impurities behind in the mother liquor.

Q5: How can I quantify the amount of residual catalyst in my final product?

A5: Several analytical techniques can be used to determine the concentration of residual metals with high accuracy. The most common methods in the pharmaceutical industry are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting trace metals.[1][7]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust method for quantifying metal residues.[1]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used for rapid screening.[5]

Troubleshooting Guides

Issue 1: Black particles of Pd/C catalyst are visible in the filtrate after filtration.
Potential Cause Troubleshooting Step
Filter bed cracking or channeling Ensure the Celite pad is compact and of sufficient thickness (1-2 cm is recommended).[9] Avoid letting the filter bed run dry during filtration, as this can cause it to crack.[10]
Inadequate filter paper porosity Use a filter paper with a pore size small enough to retain the fine catalyst particles.
Agitation during filtration Pour the reaction mixture gently onto the center of the Celite bed to avoid disturbing it.
Issue 2: Low product yield after catalyst removal.
Potential Cause Troubleshooting Step
Product adsorption onto the catalyst or filter aid Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[11]
Product binding to activated carbon or scavenger If using activated carbon or a scavenger, you may be using an excessive amount. Optimize the loading by starting with a smaller quantity (e.g., 5-10 wt% relative to the crude product for activated carbon).[12] Consider screening different types of scavengers, as some may have a higher affinity for your product.
Product degradation Ensure the chosen catalyst removal method is compatible with your product's stability. For example, some products may be sensitive to the pH changes that can occur with certain scavengers.
Issue 3: Residual catalyst levels remain high after purification.
Potential Cause Troubleshooting Step
Inefficient removal method A single purification method may not be sufficient. Consider a multi-step approach, such as filtration followed by treatment with a metal scavenger.[7][13]
Catalyst leaching (for heterogeneous catalysts) Some heterogeneous catalysts can leach small amounts of the metal into the solution. In this case, a secondary treatment with a scavenger is often necessary.
Incorrect scavenger selection The effectiveness of a scavenger depends on the metal, its oxidation state, and the solvent system. Screen a variety of scavengers to find the most effective one for your specific conditions.
Complexation with the product molecule The thiophene group or the amino acid functionality in the product may chelate with the metal catalyst, making it more difficult to remove. In such cases, a scavenger with a stronger affinity for the metal may be required.

Data Presentation

Table 1: Comparison of Common Catalyst Removal Methods

MethodCatalyst TypeAdvantagesDisadvantagesTypical Residual Pd Levels (ppm)
Filtration through Celite Heterogeneous (e.g., Pd/C)Simple, fast, and cost-effective.Only effective for insoluble catalysts. May not remove leached metal species.>100 ppm (if leaching occurs)[14]
Activated Carbon Treatment Heterogeneous & HomogeneousWidely applicable, cost-effective, and scalable.[2]Can lead to product loss due to non-specific adsorption.[2]<50 ppm[12]
Metal Scavengers HomogeneousHigh selectivity for specific metals, leading to lower product loss.Can be more expensive than other methods. Requires screening for optimal scavenger.<10 ppm[13]
Chromatography HomogeneousEffective for separating a wide range of impurities.Can be time-consuming, requires significant solvent, and may not be easily scalable.Variable, can be <10 ppm
Recrystallization HomogeneousCan be a very effective final purification step.Dependent on the solubility differences between the product and the catalyst.Variable

Table 2: Regulatory Limits for Residual Palladium

Regulatory BodyGuidelinePermitted Daily Exposure (PDE) for Oral Route (µ g/day )Concentration Limit (ppm)
ICH Q3D10010
FDA ≤10 ppm is a common target[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation and Pd/C Removal

This is a representative protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve the substrate (e.g., the corresponding enamine or unsaturated precursor) in an appropriate solvent (e.g., methanol, ethanol).

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.[10]

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the reaction mixture under the inert atmosphere.[10]

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (typically from a balloon or a pressurized cylinder). Stir the reaction mixture vigorously at the desired temperature and pressure until the reaction is complete (monitor by TLC or LC-MS).

  • Reaction Quench: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.

  • Filtration: Prepare a pad of Celite (1-2 cm thick) in a Büchner funnel. Wet the Celite pad with the reaction solvent.[9]

  • Catalyst Removal: Dilute the reaction mixture with the solvent and slowly pour it onto the Celite pad. Apply a gentle vacuum to filter the mixture.

  • Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product. Crucially, do not allow the filter cake to dry out. [10]

  • Waste Disposal: Quench the wet Celite/Pd/C mixture by adding it to a dedicated waste container with water to prevent ignition.[10]

  • Work-up: The filtrate containing the product can then be further purified as needed (e.g., by recrystallization or chromatography).

Protocol 2: General Procedure for Removal of a Homogeneous Catalyst using a Scavenger

  • Reaction Work-up: After the reaction is complete, perform any necessary aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange: If the reaction solvent is not compatible with the scavenger, remove it under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).

  • Scavenger Addition: Add the recommended amount of the solid-supported metal scavenger to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (typically 2-24 hours).

  • Filtration: Filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[11]

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_removal Catalyst Removal cluster_purification Purification & Isolation start Starting Materials reaction Reaction with Homogeneous Catalyst (e.g., Chiral Rhodium Complex) start->reaction add_scavenger Add Metal Scavenger reaction->add_scavenger stir Stir add_scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filtrate Filtrate filter_scavenger->filtrate purification Further Purification (e.g., Recrystallization) filtrate->purification product This compound purification->product

Caption: Workflow for the removal of a homogeneous catalyst.

troubleshooting_catalyst_removal cluster_heterogeneous Heterogeneous Catalyst Issues cluster_homogeneous Homogeneous Catalyst Issues start High Residual Catalyst Level Detected q1 Is the catalyst heterogeneous (e.g., Pd/C)? start->q1 a1_yes Improve Filtration Technique: - Ensure compact Celite bed - Avoid letting the bed run dry - Use appropriate filter paper q1->a1_yes Yes a1_no Optimize Scavenger Protocol: - Screen different scavengers - Increase scavenger equivalents - Optimize stirring time/temperature q1->a1_no No a2_yes Consider Catalyst Leaching: - Treat filtrate with a metal scavenger a1_yes->a2_yes end_node Residual Catalyst Level within Acceptable Limits a2_yes->end_node a2_no Consider Multi-Step Purification: - Scavenging followed by  activated carbon treatment or  recrystallization a1_no->a2_no a2_no->end_node

Caption: Troubleshooting logic for high residual catalyst levels.

References

Technical Support Center: Scaling Up Chiral Amino Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the chromatographic purification of chiral amino acids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from analytical to preparative scale.

Troubleshooting Guide: Preparative Scale Issues

This guide addresses specific issues that may arise during the scale-up of chiral amino acid separations.

Question 1: Why has the resolution between my amino acid enantiomers decreased significantly after scaling up from an analytical column to a preparative column?

Answer: A loss of resolution upon scale-up is a common issue that can stem from several factors:

  • Column Overloading: The most frequent cause is exceeding the loading capacity of the preparative column. While preparative columns are designed for larger sample loads, their capacity is finite. Overloading leads to peak broadening and band overlap, which diminishes resolution.[1][2]

  • Non-Optimized Flow Rate: Flow rates do not always scale linearly with the column cross-sectional area. Chiral separations are often sensitive to flow rate, and a rate that is too high on the preparative scale can reduce the efficiency of the stationary phase interactions required for separation.

  • Sample Diluent Effects: Injecting a large volume of sample dissolved in a solvent stronger than the mobile phase can cause significant peak distortion and loss of resolution at the column inlet.

  • Thermal Gradients: The larger diameter of preparative columns can lead to frictional heating, creating thermal gradients across the column. This can affect the thermodynamics of the chiral recognition process and harm resolution.

Solution Steps:

  • Conduct a Loading Study: Systematically inject increasing amounts of your sample to determine the maximum load that maintains acceptable resolution (e.g., Rs > 1.5).

  • Re-optimize Flow Rate: Perform a study on the preparative column, testing flow rates slightly lower and higher than the geometrically scaled value to find the new optimum.

  • Match Sample Solvent: Whenever feasible, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary for solubility, use the minimum volume possible.

  • Temperature Control: Use a column oven or jacket to maintain a consistent temperature across the preparative column.

Question 2: My peak shapes have worsened on the preparative scale, showing significant tailing or fronting. What is the cause and how can I fix it?

Answer: Poor peak shape compromises purity and yield. The primary causes on a preparative scale include:

  • Secondary Interactions: For amino acids, which are zwitterionic, interactions with residual silanols on the silica support can cause peak tailing.[3] This issue is often exacerbated at high concentrations.

  • Column Overload: As with resolution loss, overloading is a major contributor to peak shape distortion, often resulting in "shark-fin" or right-triangle-shaped peaks.[4]

  • Inlet Frit Blockage: Particulates in the sample or mobile phase can clog the inlet frit of the preparative column, leading to poor flow distribution and distorted peaks.[5]

  • Mobile Phase pH: The ionization state of amino acids is highly dependent on pH. An inappropriate mobile phase pH can lead to poor peak shape.

Solution Steps:

  • Use Mobile Phase Additives: For basic amino acids, add a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase. For acidic amino acids, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1% v/v) to suppress unwanted ionic interactions.[6]

  • Reduce Sample Load: Verify you are operating below the column's mass capacity.

  • Filter Samples: Always filter your sample solution through a 0.45 µm or smaller filter before injection. The use of an in-line filter or guard column is also highly recommended.[5]

  • Adjust pH: Ensure the mobile phase pH is appropriately controlled, typically at least 2 pH units away from the amino acid's isoelectric point (pI).

Question 3: The backpressure on my preparative system is much higher than predicted. What should I investigate?

Answer: Abnormally high backpressure can damage the column and the HPLC/SFC system. Common causes include:

  • System and Column Blockages: Clogging of the column inlet frit, in-line filters, or tubing is a primary cause.[5] This is more common in preparative work due to larger sample volumes and higher potential for particulates.

  • Solvent Miscibility Issues: If switching between mobile phases (e.g., from normal phase to reversed phase), immiscible solvents can create high-pressure plugs. Precipitation of buffer salts when mixing with high concentrations of organic solvent can also cause blockages.

  • High Mobile Phase Viscosity: The viscosity of your mobile phase (especially mixtures of isopropanol and hexane or water and methanol) can be higher than anticipated, leading to increased backpressure.

  • Column Packing Bed Collapse: This is a rare but serious issue that can result from sudden pressure shocks or operating outside the column's specified pH or pressure limits.[5]

Solution Steps:

  • Isolate the Source: Systematically remove components from the flow path (starting with the column) to identify where the pressure drop is occurring.

  • Reverse Flush the Column: As a first-line remedy for a clogged frit, disconnect the column from the detector and reverse the flow direction at a low flow rate.

  • Ensure Solvent Compatibility: Always use an intermediate, miscible solvent (like isopropanol) to flush the system when switching between immiscible mobile phases. Ensure buffers are fully dissolved in the mobile phase.

  • Check Operating Parameters: Verify that your flow rate and mobile phase composition are appropriate for the column's particle size and dimensions.

Frequently Asked Questions (FAQs)

1. How do I calculate the starting parameters (flow rate, injection volume) for scaling up my chiral separation?

The most common approach is geometric scaling. The flow rate is scaled based on the square of the column's internal diameter (ID) ratio. The injection volume and sample load can be scaled based on the column volume ratio (considering both ID and length).

  • Flow Rate Scaling: F_prep = F_anal * (ID_prep / ID_anal)²

  • Load Amount Scaling: Load_prep = Load_anal * (ID_prep / ID_anal)² * (L_prep / L_anal)

Where F is flow rate, ID is internal diameter, L is length, _prep is the preparative column, and _anal is the analytical column.[7]

2. What type of chiral stationary phase (CSP) is best for scaling up amino acid separations?

Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are the most widely used and successful for amino acid separations at a preparative scale.[6][8]

  • Polysaccharide CSPs: Offer broad enantioselectivity and are robust, making them a common first choice.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): Are particularly effective for separating underivatized amino acids in reversed-phase or polar organic modes, which is advantageous for sample solubility and MS-compatibility.[3][9]

3. Should I use HPLC or SFC for preparative chiral purification of amino acids?

Both techniques are viable, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for preparative scale:[10][11]

  • Speed: SFC allows for higher flow rates due to the low viscosity of supercritical CO2, leading to faster separations and higher throughput.[12]

  • Solvent Reduction: SFC primarily uses CO2 with a small amount of organic co-solvent (modifier), drastically reducing the consumption of flammable and toxic organic solvents.

  • Easier Fraction Recovery: Evaporation of CO2 from collected fractions is rapid, leaving the purified compound in a small volume of the organic modifier, which simplifies downstream processing.

4. How much sample can I expect to load onto a preparative column?

Loading capacity is highly dependent on the specific amino acid, the CSP, and the resolution achieved in the analytical method. A typical 21.2 mm ID x 250 mm preparative column can have a loading capacity ranging from a few milligrams to over 300 mg per injection. A loading study is essential to determine the optimal load for your specific separation while maintaining the desired purity.

5. Is it necessary to derivatize my amino acid before purification?

While derivatization can sometimes improve separation, it is often not necessary and adds extra steps to the process (reaction and subsequent removal of the derivatizing agent).[3] Direct separation on modern CSPs, particularly macrocyclic glycopeptide phases, is often the preferred method as it simplifies the overall workflow.[13]

Data Presentation: Scaling Parameters

The following tables provide typical parameters for scaling a chiral separation from analytical to preparative scale.

Table 1: HPLC Scale-Up Parameters

ParameterAnalytical ScalePreparative ScaleScaling Factor (Approx.)
Column ID 4.6 mm21.2 mm4.6x
Column Length 250 mm250 mm1x
Particle Size 5 µm5 µm1x
Flow Rate 1.0 mL/min21.2 mL/min~21x
Injection Volume 10 µL212 µL~21x
Sample Load 1 mg21 mg~21x

Table 2: SFC Scale-Up Parameters

ParameterAnalytical Scale (UPC²)Preparative Scale (SFC)Scaling Factor (Approx.)
Column ID 4.6 mm21 mm4.6x
Column Length 150 mm150 mm1x
Particle Size 5 µm5 µm1x
Flow Rate 3.0 mL/min62 mL/min~21x
Injection Volume 10 µL208 µL~21x
Sample Load 2 mg42 mg~21x

Note: These values are illustrative. The optimal parameters must be determined experimentally through loading and flow rate studies.

Experimental Protocols

Protocol: Preparative HPLC-UV Purification of a Chiral Amino Acid

This protocol outlines a general procedure for scaling up the purification of a racemic amino acid mixture (e.g., DL-Phenylalanine) using a polysaccharide-based chiral stationary phase.

1. Analytical Method Development & Optimization: a. Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm. b. Mobile Phase: Hexane/Isopropanol/TFA (80:20:0.1, v/v/v). c. Flow Rate: 1.0 mL/min. d. Temperature: 25 °C. e. Detection: UV at 210 nm. f. Sample: 1 mg/mL DL-Phenylalanine in mobile phase. g. Injection Volume: 10 µL. h. Optimization Goal: Achieve baseline resolution (Rs ≥ 1.5) between the D- and L-enantiomers. Adjust the isopropanol percentage if necessary.

2. Scale-Up Calculation: a. Preparative Column: Chiralpak® IA, 250 x 21.2 mm, 5 µm. b. Calculate Preparative Flow Rate: 1.0 mL/min * (21.2 / 4.6)² ≈ 21.2 mL/min. c. Initial Sample Load Estimation: Assuming an analytical load of 1 mg, the preparative load is 1 mg * (21.2 / 4.6)² ≈ 21.2 mg.

3. Preparative System Setup and Equilibration: a. Install the 21.2 mm ID preparative column. b. Prepare a sufficient volume of the mobile phase (Hexane/Isopropanol/TFA, 80:20:0.1). c. Flush the entire HPLC system, including the injector and sample loop, with the mobile phase. d. Equilibrate the column with the mobile phase at the calculated flow rate (21.2 mL/min) until a stable baseline is achieved (at least 10-15 column volumes).

4. Loading Study: a. Prepare a concentrated stock solution of DL-Phenylalanine (e.g., 50 mg/mL) in the mobile phase. b. Perform a series of injections with increasing sample loads (e.g., 10 mg, 20 mg, 40 mg, 60 mg). c. Monitor the chromatograms for resolution and peak shape. Identify the maximum load where the valley between the two enantiomer peaks does not rise significantly above the baseline. This will be your optimal loading amount per run.

5. Preparative Run and Fraction Collection: a. Dissolve the bulk racemic mixture in the mobile phase at the optimal concentration determined from the loading study. b. Inject the optimized sample volume onto the preparative column. c. Collect the eluent corresponding to the first and second eluting enantiomers into separate, clearly labeled collection vessels. Use the UV detector signal to trigger the start and end of collection for each peak.

6. Post-Purification: a. Purity Analysis: Analyze small aliquots of the collected fractions using the original analytical HPLC method to determine the enantiomeric excess (e.e.) of each fraction. b. Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent using a rotary evaporator. c. Yield Calculation: Weigh the final, dried, enantiomerically pure amino acid to determine the final yield.

Visualizations

Experimental Workflow Diagram

G cluster_analytical Analytical Scale cluster_scaleup Scale-Up cluster_preparative Preparative Scale A Method Development (Column & Mobile Phase Screening) B Method Optimization (Resolution > 1.5) A->B C Geometric Scaling (Calculate Prep Parameters) B->C D Loading Study (Determine Max Load) C->D E System Equilibration D->E F Purification Run(s) & Fraction Collection E->F G Analysis & Post-Processing (Purity Check, Solvent Removal) F->G H Pure Enantiomers (Yield Calculation) G->H

Caption: General workflow for scaling up chiral amino acid purification.

Troubleshooting Logic Diagram

G Start Problem Encountered During Scale-Up Q1 Poor Resolution or Bad Peak Shape? Start->Q1 Q2 High Backpressure? A1 Conduct Loading Study (Reduce sample load) Q1->A1 Yes Q1->Q2 No A2 Add Mobile Phase Modifier (e.g., TFA, DEA) A1->A2 A3 Optimize Flow Rate A2->A3 A4 Match Sample Solvent to Mobile Phase A3->A4 B1 Isolate Blockage (Remove column, check system) Q2->B1 Yes B2 Reverse Flush Column at Low Flow B1->B2 B3 Check for Buffer Precipitation B2->B3

Caption: Decision logic for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceutical compounds. For (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, a key building block in various therapeutic agents, ensuring enantiomeric purity is paramount to guaranteeing safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining its enantiomeric excess, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely adopted technique for the enantioselective analysis of chiral compounds due to its high resolution, robustness, and versatility. Two primary HPLC strategies are employed: direct and indirect separation.

Direct Chiral HPLC Separation

Direct methods involve the use of a Chiral Stationary Phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. This is often the preferred approach as it avoids derivatization, which can be time-consuming and a potential source of error.

For β-amino acids like 3-Amino-3-(thiophen-2-yl)propanoic acid, zwitterionic and macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity.

Experimental Protocol: Direct Separation on a Zwitterionic CSP

  • Column: CHIRALPAK ZWIX(-) (or ZWIX(+))

  • Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm (due to the thiophene chromophore)

  • Temperature: 25°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Quantitative Data Summary: Direct HPLC

Chiral Stationary PhaseAnalyteMobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK ZWIX(-) 3-Amino-3-(thiophen-2-yl)propanoic acidMeOH/MeCN (50/50) + 25mM TEA + 50mM AcOH5.041.343.43R < S
CHIRALPAK ZWIX(+) 3-Amino-3-(thiophen-2-yl)propanoic acidMeOH/MeCN (50/50) + 25mM TEA + 50mM AcOH5.641.142.22Not Reported

Data sourced from the Chiral Technologies Amino Acid Database.[1]

Comparison of Teicoplanin-Based CSPs for β-Amino Acids

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are also highly effective for the direct separation of underivatized amino acids.[2] The following table compares the performance of different teicoplanin-based columns for the separation of β-homoamino acids, providing insight into their potential application for 3-Amino-3-(thiophen-2-yl)propanoic acid.

Chiral Stationary Phaseβ-homoamino acid typeGeneral Performance
Chirobiotic T β3-homoamino acidsGood separation
Chirobiotic T2 β3-homoamino acidsGood separation
Chirobiotic TAG β2-homoamino acidsBetter selectivity

This data suggests that for a β3-amino acid like the target compound, Chirobiotic T or T2 would be a suitable choice.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Amino Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve injector Injector dissolve->injector column Chiral Column (e.g., CHIRALPAK ZWIX) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate %ee integration->calculation report Report calculation->report

Direct HPLC Experimental Workflow
Indirect Chiral HPLC Separation

Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1][3][4][5][6][7]

Experimental Protocol: Indirect Separation using Marfey's Reagent

  • Derivatization:

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Expected Results: The L-amino acid derivative typically elutes before the D-amino acid derivative when using the L-form of Marfey's reagent. The separation factor and resolution will depend on the specific amino acid. For β-hydroxy noncanonical L-amino acids, variants of Marfey's reagent have shown enhanced separation.[4]

indirect_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Amino Acid Sample derivatize Derivatization with Marfey's Reagent sample->derivatize injector Injector derivatize->injector column Achiral Column (e.g., C18) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate %ee integration->calculation report Report calculation->report

Indirect HPLC Experimental Workflow

Alternative Methods for Enantiomeric Excess Determination

While HPLC is a powerful tool, other techniques can also be employed for determining the enantiomeric excess of chiral amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used for the enantiomeric analysis of volatile amino acid derivatives. The amino acids are first derivatized to increase their volatility and then separated on a chiral GC column.

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • Esterification: Place the dried amino acid sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal the vial and heat at 100°C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Seal the vial and heat at 150°C for 15 minutes. Cool the vial and evaporate the excess reagent and solvent. Reconstitute in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 120°C at 4°C/min, and finally ramp to 200°C at 10°C/min and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV.

Expected Results: The derivatized enantiomers will exhibit different retention times on the chiral column, allowing for their quantification. The mass spectrometer provides definitive identification of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) is a powerful method for determining enantiomeric excess without the need for chromatographic separation. The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve the amino acid sample in a suitable deuterated solvent (e.g., CDCl3). The amino acid may require derivatization (e.g., N-3,5-dinitrobenzoyl) to enhance interactions with the CSA.[8][9]

    • Add one equivalent of a chiral solvating agent (e.g., a bis-thiourea derivative).[8]

    • Acquire the 1H NMR spectrum.

Expected Results: The signals of specific protons in the two enantiomers will be shifted to different extents (chemical shift non-equivalence, Δδ) in the presence of the CSA, allowing for the integration of the signals and calculation of the enantiomeric excess.

Comparison of Methods

MethodPrincipleSample PreparationThroughputAdvantagesDisadvantages
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase.Minimal (dissolution in mobile phase).HighSimple, direct analysis, robust.Chiral columns can be expensive.
Indirect Chiral HPLC Derivatization to form diastereomers, separation on an achiral column.Multi-step derivatization required.MediumUses standard, less expensive columns; high sensitivity with fluorescent CDAs.Derivatization can be complex and introduce errors.
GC-MS Separation of volatile, derivatized enantiomers on a chiral GC column.Multi-step derivatization required.MediumHigh sensitivity and selectivity.Requires derivatization to volatile compounds; not suitable for all amino acids.
NMR with CSA Formation of transient diastereomeric complexes with distinct NMR signals.Simple mixing (may require prior derivatization of analyte).LowNo separation needed; provides structural information.Lower sensitivity compared to chromatographic methods; requires higher sample concentration.

Conclusion

For the routine and accurate determination of the enantiomeric excess of this compound, direct chiral HPLC using a zwitterionic stationary phase such as CHIRALPAK ZWIX(-) is the recommended method. It offers a combination of high resolution, simplicity, and robustness, with readily available quantitative data demonstrating its effectiveness.

Indirect HPLC with Marfey's reagent serves as a valuable alternative, particularly when a chiral column is not available or when very high sensitivity is required. GC-MS and NMR with chiral solvating agents are powerful complementary techniques. GC-MS is ideal for trace analysis, while NMR provides a non-separative approach that can be useful for structural confirmation. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput.

References

Comparative Analysis of (S)- vs (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid: Acknowledging a Research Gap and Proposing a Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (S)- and (R)-3-Amino-3-(thiophen-2-yl)propanoic acid enantiomers. While these compounds are commercially available for research, no studies presenting a side-by-side comparison of their pharmacological effects, receptor binding affinities, or potencies have been identified. This guide, therefore, aims to highlight this research opportunity and provide a robust framework for researchers, scientists, and drug development professionals to conduct such a comparative analysis. The methodologies and potential biological targets discussed are based on the known activities of structurally similar compounds.

The thiophene moiety is a common scaffold in medicinal chemistry, and β-amino acids are recognized for their diverse biological activities.[1] The chirality of a molecule can be critical to its biological function, with enantiomers often exhibiting different, and sometimes opposing, pharmacological effects. A well-known example is the GABA B receptor agonist baclofen, where the (R)-(-)-enantiomer is significantly more active than the (S)-(+)-enantiomer.[2] Given the structural similarity of 3-Amino-3-(thiophen-2-yl)propanoic acid to GABA B receptor ligands, this receptor class represents a primary hypothetical target for investigation.

Hypothetical Biological Target: GABA B Receptor

GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[3] They exist as heterodimers of GABA B1 and GABA B2 subunits.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[2][3]

Proposed Experimental Framework for Comparative Analysis

To elucidate the comparative biological activity of (S)- and (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, a series of in vitro experiments are proposed.

Data Presentation: Proposed Comparative Data Tables

The following tables are presented as templates for organizing and comparing the experimental data that would be generated from the proposed studies.

Table 1: Comparative Receptor Binding Affinity at GABA B Receptors

CompoundRadioligandKi (nM) ± SEMn
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid[³H]-GABAData to be determined
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid[³H]-GABAData to be determined
Baclofen (Reference Agonist)[³H]-GABAData to be determined
CGP54626 (Reference Antagonist)[³H]-GABAData to be determined

Ki: Inhibitory constant; SEM: Standard error of the mean; n: number of independent experiments.

Table 2: Comparative Functional Activity at GABA B Receptors

CompoundAssay TypeEC₅₀ / IC₅₀ (nM) ± SEMEₘₐₓ (%) ± SEMn
This compound[³⁵S]GTPγS BindingData to be determinedData to be determined
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid[³⁵S]GTPγS BindingData to be determinedData to be determined
Baclofen (Reference Agonist)[³⁵S]GTPγS BindingData to be determined100
This compoundcAMP Accumulation AssayData to be determinedData to be determined
(R)-3-Amino-3-(thiophen-2-yl)propanoic acidcAMP Accumulation AssayData to be determinedData to be determined
Baclofen (Reference Agonist)cAMP Accumulation AssayData to be determined100

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; Eₘₐₓ: Maximum effect.

Experimental Protocols

A detailed methodology for the key proposed experiments is provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the (S) and (R) enantiomers for the GABA B receptor.

Materials:

  • Cell membranes prepared from cells stably expressing human GABA B1 and GABA B2 receptors.

  • [³H]-GABA (Radioligand).

  • Test compounds: (S)- and (R)-3-Amino-3-(thiophen-2-yl)propanoic acid.

  • Reference compounds: GABA, Baclofen, CGP54626.

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]-GABA (e.g., 2-5 nM) and increasing concentrations of the test or reference compounds.

  • The incubation is carried out in the binding buffer for 60 minutes at room temperature.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 100 µM).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • The filters are washed rapidly with ice-cold binding buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the agonist or antagonist activity of the enantiomers by measuring their effect on G-protein activation.

Materials:

  • Cell membranes from cells expressing GABA B receptors.

  • [³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog).

  • Test and reference compounds.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • GDP (Guanosine diphosphate).

Procedure:

  • Cell membranes are pre-incubated with the test compounds for 15 minutes in the assay buffer containing GDP (e.g., 10 µM).

  • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

  • The incubation is continued for 60 minutes at 30°C.

  • The reaction is terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • For agonist testing, dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

  • For antagonist testing, the ability of the compounds to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine IC₅₀ values.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Comparison S_enantiomer (S)-enantiomer binding_assay Radioligand Binding (Ki determination) S_enantiomer->binding_assay R_enantiomer (R)-enantiomer R_enantiomer->binding_assay gtp_assay [³⁵S]GTPγS Binding (EC₅₀/IC₅₀, Eₘₐₓ) binding_assay->gtp_assay camp_assay cAMP Accumulation (Functional Response) gtp_assay->camp_assay data_analysis Comparative Analysis (Potency, Efficacy, Selectivity) camp_assay->data_analysis gaba_b_signaling cluster_membrane Cell Membrane GABAB_R GABA B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux Ligand (S) or (R) Enantiomer (Hypothetical Agonist) Ligand->GABAB_R Binds ATP ATP ATP->AC

References

Confirming the Structure of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid via ¹H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis using ¹H NMR spectroscopy to verify the chemical structure of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. We present predicted spectral data for the target molecule and key potential impurities, a detailed experimental protocol for data acquisition, and a logical workflow for structural confirmation.

The structural integrity of novel chemical entities is paramount in the fields of medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for the elucidation of molecular structures. This guide offers a practical framework for utilizing ¹H NMR to confirm the successful synthesis of this compound and to distinguish it from potential starting materials or side products.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the thiophene ring and the propanoic acid backbone. The electron-withdrawing nature of the thiophene ring and the carboxylic acid group, along with the influence of the amino group, will dictate the chemical shifts of the neighboring protons. Below is a table summarizing the predicted ¹H NMR data for the target compound. The data for a structurally similar compound, (R)-3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propanoic acid hydrochloride, has been used as a reference to improve the accuracy of these predictions.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H5' (Thiophene)~7.4-7.6Doublet of doubletsJ ≈ 5.0, 1.2 Hz
H3' (Thiophene)~7.1-7.3Doublet of doubletsJ ≈ 3.6, 1.2 Hz
H4' (Thiophene)~7.0-7.2Doublet of doubletsJ ≈ 5.0, 3.6 Hz
H3 (CH-NH₂)~4.7-4.9TripletJ ≈ 7.0 Hz
H2 (CH₂)~2.8-3.0DoubletJ ≈ 7.0 Hz
COOH~10-12Broad Singlet-
NH₂~7-9Broad Singlet-

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the choice of solvent.

Comparison with Potential Impurities and Alternative Structures

To ensure the purity of the synthesized compound, it is essential to compare its ¹H NMR spectrum with those of potential impurities or alternative structures that may arise during the synthesis. The following table provides expected ¹H NMR data for common starting materials and a potential isomeric byproduct.

Table 2: ¹H NMR Data for Potential Impurities and Isomers

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene-2-carbaldehyde Aldehyde CHO~9.9Singlet-
H5~7.8Doublet of doubletsJ ≈ 5.0, 1.2 Hz
H3~7.8Doublet of doubletsJ ≈ 3.8, 1.2 Hz
H4~7.2Doublet of doubletsJ ≈ 5.0, 3.8 Hz
3-Aminopropanoic Acid α-CH₂~2.5TripletJ ≈ 7.0 Hz
β-CH₂~3.1TripletJ ≈ 7.0 Hz

The presence of a sharp singlet around 9.9 ppm would indicate unreacted thiophene-2-carbaldehyde.[2][3][4] Signals corresponding to 3-aminopropanoic acid would suggest the presence of this starting material or a side product.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the dried sample.[5][6][7]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry vial.[5][8] The choice of solvent is critical as the acidic and amino protons are exchangeable and may not be observed in D₂O.

  • If the sample does not fully dissolve, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[5]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the different types of protons.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR analysis.

G cluster_0 start Synthesized Product: This compound prepare_sample Prepare NMR Sample (5-25 mg in 0.7 mL Deuterated Solvent) start->prepare_sample acquire_spectrum Acquire 1H NMR Spectrum prepare_sample->acquire_spectrum process_data Process Data (FT, Phasing, Baseline Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum: Chemical Shifts, Multiplicities, Integration process_data->analyze_spectrum compare_data Compare with Predicted Data and Potential Impurities analyze_spectrum->compare_data structure_confirmed Structure Confirmed and Purity Assessed compare_data->structure_confirmed Match structure_not_confirmed Structure Not Confirmed or Impurities Detected compare_data->structure_not_confirmed Mismatch further_analysis Further Purification/ 2D NMR Analysis Required structure_not_confirmed->further_analysis

Caption: Workflow for ¹H NMR based structural confirmation.

By following this guide, researchers can confidently verify the structure and assess the purity of their synthesized this compound, ensuring the reliability of their subsequent research and development activities. The combination of predicted spectral data, a robust experimental protocol, and a clear analytical workflow provides a comprehensive approach to structural elucidation using ¹H NMR spectroscopy.

References

Thiophene-Based Amino Acids vs. Phenylalanine in Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The strategic substitution of natural amino acids with non-canonical counterparts is a key strategy in this pursuit. This guide provides a detailed comparison of peptides incorporating thiophene-based amino acids, specifically 2-thienylalanine and 3-thienylalanine, versus the natural aromatic amino acid, phenylalanine. This analysis is supported by experimental data to inform the design of next-generation peptide drugs.

The incorporation of thiophene-based amino acids, bioisosteres of phenylalanine, can significantly influence the biological activity, proteolytic stability, and structural properties of peptides. The replacement of the phenyl ring with a thiophene ring alters the electronic distribution, hydrophobicity, and steric bulk of the side chain, which can lead to enhanced receptor binding and improved pharmacokinetic profiles.

Enhanced Biological Activity with Thiophene-Based Amino Acids

The substitution of phenylalanine with a thiophene-based analog can lead to a significant increase in the biological activity of a peptide. A notable example is in the development of cyclin-dependent kinase (CDK) inhibitors. In a study focused on developing druglike peptide inhibitors of the CDK2/cyclin A complex, a key interaction in cell cycle progression and a target in cancer therapy, the replacement of a modified phenylalanine residue with 3-thienylalanine (3TA) resulted in a twofold increase in inhibitory activity.

Compound IDAmino Acid at Position XTargetIC50 (µM)
27 N-methyl-PhenylalanineCDK2/cyclin A~0.04
28 3-ThienylalanineCDK2/cyclin A~0.02

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of two peptide-based CDK2/cyclin A inhibitors. Compound 28, containing 3-thienylalanine, demonstrates a lower IC50 value, indicating higher potency compared to Compound 27 with N-methyl-phenylalanine.

Impact on Proteolytic Stability

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide incorporating 3-thienylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-thienylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-3-thienylalanine-OH at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

CDK2/Cyclin A Kinase Assay (LanthaScreen™) for IC50 Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of peptide inhibitors against CDK2/cyclin A.

Materials:

  • Recombinant CDK2/cyclin A enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test peptide inhibitors at various concentrations

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Dilute the CDK2/cyclin A enzyme, fluorescein-labeled substrate, and ATP to their desired working concentrations in the assay buffer. Prepare serial dilutions of the test peptide inhibitors.

  • Kinase Reaction:

    • Add the test peptide inhibitor solutions to the wells of the 384-well plate.

    • Add the CDK2/cyclin A enzyme to the wells.

    • Initiate the kinase reaction by adding the ATP and fluorescein-labeled substrate mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

A Comparative Guide to Beta-Amino Acids in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide-based ligands for G-Protein Coupled Receptors (GPCRs) represents a pivotal strategy in modern medicinal chemistry. This guide provides a comparative analysis of β-amino acid-containing ligands against their native α-amino acid counterparts, supported by experimental data. It details the methodologies for key pharmacological assays and visualizes critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers in GPCR drug discovery.

Performance Comparison of β-Amino Acid-Containing GPCR Ligands

The introduction of β-amino acids into peptide ligands can significantly alter their pharmacological properties. These modifications can enhance proteolytic stability, constrain peptide conformation, and modulate receptor binding affinity, potency, and signaling bias. Below are comparative data from studies on various GPCR families, illustrating the impact of α- to β-amino acid substitution.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The GLP-1 receptor is a crucial target in the treatment of type 2 diabetes. Studies have shown that replacing α-amino acids with β-amino acids in GLP-1 analogues can lead to biased agonism, favoring β-arrestin recruitment over G-protein activation (cAMP production)[1][2][3]. This bias may have therapeutic implications for developing GLP-1R agonists with tailored signaling profiles.

Ligand/AnalogModification(s)Receptor Activation (cAMP Production) EC₅₀ (nM)β-Arrestin-2 Recruitment EC₅₀ (nM)Reference
GLP-1(7-36)NH₂ Native Peptide0.08 ± 0.0211 ± 2[1]
Analog 8 α→β replacements at positions 16, 20, 22, 261.8 ± 0.621 ± 3[1]
Analog 9 α→β replacements at positions 12, 16, 20, 22, 263.0 ± 0.725 ± 5[1]

Table 1: Comparative activity of GLP-1 receptor agonists. Data shows that α/β-peptide analogues (8 and 9) exhibit a decrease in potency for both cAMP production and β-arrestin recruitment compared to the native GLP-1 peptide. However, the operational model analysis in the source study indicates a bias towards β-arrestin recruitment for these analogues[1].

Opioid Receptor Ligands

The opioid receptors (μ, δ, κ) are primary targets for pain management. The incorporation of β-amino acids into opioid peptides has been explored to enhance their stability and modify their receptor selectivity and potency. For instance, a β²-homo-amino acid scan of the μ-selective opioid tetrapeptide TAPP revealed that substitutions at the C-terminus were well-tolerated, maintaining high affinity for the μ-opioid receptor[4].

Ligand/AnalogModification(s)μ-Opioid Receptor Affinity (IC₅₀, nM)Reference
TAPP (Parent) H-Tyr-d-Ala-Phe-Phe-NH₂1.0 ± 0.1[4]
Analog with (R)-β²hPhe⁴ Tyr-d-Ala-Phe-(R)-β²hPhe-NH₂1.0 ± 0.1[4]
Analog with (S)-β²hPhe⁴ Tyr-d-Ala-Phe-(S)-β²hPhe-NH₂1.1 ± 0.1[4]
Analog with (R)-β²hTyr¹ (R)-β²hTyr-d-Ala-Phe-Phe-NH₂100 ± 10[4]

Table 2: Binding affinities of TAPP analogues at the μ-opioid receptor. Substitutions at the 4th position with either (R)- or (S)-β²-homo-phenylalanine resulted in retained high affinity, whereas substitution at the 1st position with (R)-β²-homo-tyrosine led to a significant decrease in affinity[4].

Somatostatin Receptor Ligands

Somatostatin analogues are used in the treatment of neuroendocrine tumors and acromegaly. The introduction of non-natural amino acids, including constrained β-amino acids, has been a strategy to improve stability and receptor selectivity.

Ligand/AnalogSSTR1 Ki (nM)SSTR2 Ki (nM)SSTR3 Ki (nM)SSTR4 Ki (nM)SSTR5 Ki (nM)Reference
Somatostatin-14 1.2 ± 0.20.3 ± 0.050.8 ± 0.11.5 ± 0.30.5 ± 0.1[5]
Octreotide >10000.6 ± 0.131 ± 5>10008.3 ± 1.2[5]
Analog with Msa¹¹ 1.5 ± 0.30.4 ± 0.11.2 ± 0.22.5 ± 0.50.7 ± 0.1[5]
Analog with Msa⁶, D-Trp⁸, Msa¹¹ >100015 ± 3>1000>1000120 ± 20[5]

Table 3: Binding affinities (Ki) of somatostatin and its analogues for human somatostatin receptor subtypes (SSTR1-5). Msa stands for mesitylalanine, a conformationally restricted amino acid. The data illustrates how different substitutions can modulate receptor subtype selectivity[5].

GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through various signaling pathways. The choice of pathway can be influenced by the ligand, a phenomenon known as biased agonism. The primary pathways include Gs, Gi, and Gq protein-mediated signaling, as well as β-arrestin-mediated pathways.

GPCR_Signaling_Pathways GPCR Signaling Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway cluster_Arrestin β-Arrestin Pathway Gs_Ligand Gs_Ligand Gs_GPCR Gs_GPCR Gs_Ligand->Gs_GPCR Agonist Binding Gs_Protein Gs_Protein Gs_GPCR->Gs_Protein Activation AdenylylCyclase AdenylylCyclase Gs_Protein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CellularResponse_Gs Cellular Response (e.g., Gene Expression) PKA->CellularResponse_Gs Phosphorylation Cascade Gi_Ligand Gi_Ligand Gi_GPCR Gi_GPCR Gi_Ligand->Gi_GPCR Agonist Binding Gi_Protein Gi_Protein Gi_GPCR->Gi_Protein Activation AdenylylCyclase_i Adenylyl Cyclase Gi_Protein->AdenylylCyclase_i Inhibits cAMP_i cAMP_i AdenylylCyclase_i->cAMP_i Reduced cAMP DownstreamEffectors_i Downstream Effectors cAMP_i->DownstreamEffectors_i Modulates Gq_Ligand Gq_Ligand Gq_GPCR Gq_GPCR Gq_Ligand->Gq_GPCR Agonist Binding Gq_Protein Gq_Protein Gq_GPCR->Gq_Protein Activation PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CalciumRelease CalciumRelease IP3->CalciumRelease ER -> Cytosol PKC PKC DAG->PKC Activates CellularResponse_Ca Ca²⁺-dependent Responses CalciumRelease->CellularResponse_Ca Modulates CellularResponse_PKC PKC-mediated Responses PKC->CellularResponse_PKC Phosphorylation Arrestin_Ligand Arrestin_Ligand Arrestin_GPCR Arrestin_GPCR Arrestin_Ligand->Arrestin_GPCR Agonist Binding GRK GRK Arrestin_GPCR->GRK Phosphorylation by GRK ArrestinRecruitment β-Arrestin Recruitment GRK->ArrestinRecruitment Promotes Desensitization Receptor Desensitization & Internalization ArrestinRecruitment->Desensitization Leads to ArrestinSignaling ArrestinSignaling ArrestinRecruitment->ArrestinSignaling Initiates MAPK MAPK ArrestinSignaling->MAPK e.g., MAPK Pathway CellularResponse_Arrestin Cellular Response (e.g., Proliferation) MAPK->CellularResponse_Arrestin Signaling Cascade

Caption: Overview of major GPCR signaling pathways.

Experimental Workflows

The characterization of novel GPCR ligands involves a series of in vitro assays to determine their binding affinity, functional potency, and signaling profile. A typical workflow is outlined below.

Experimental_Workflow GPCR Ligand Characterization Workflow start Ligand Synthesis (α- vs. β-amino acid analogs) binding_assay Radioligand Binding Assay start->binding_assay stability_assay Proteolytic Stability Assay start->stability_assay functional_assays Functional Assays binding_assay->functional_assays Determine Ki, Kd cAMP_assay cAMP Assay (Gs/Gi-coupled) functional_assays->cAMP_assay Determine EC₅₀/IC₅₀ arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay Determine EC₅₀ calcium_assay Calcium/IP1 Assay (Gq-coupled) functional_assays->calcium_assay Determine EC₅₀ data_analysis Data Analysis & SAR cAMP_assay->data_analysis arrestin_assay->data_analysis calcium_assay->data_analysis stability_assay->data_analysis Determine Half-life

Caption: General experimental workflow for GPCR ligand characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the characterization of GPCR ligands.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPCR.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the target GPCR.

  • Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the accumulation or inhibition of cyclic AMP (cAMP) in response to GPCR activation, typically for Gs- and Gi-coupled receptors.

1. Cell Preparation:

  • Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with stimulation buffer.

2. Agonist Mode:

  • Add serial dilutions of the test compound (agonist) to the cells.

  • For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable level of cAMP.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

3. Antagonist Mode:

  • Pre-incubate the cells with serial dilutions of the test compound (antagonist).

  • Add a fixed concentration of a known agonist (typically at its EC₈₀) to all wells except the negative control.

  • Incubate for a specified time.

4. Detection:

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

5. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • For agonist assays, plot the HTRF ratio against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

  • For antagonist assays, plot the HTRF ratio against the log concentration of the antagonist to determine the IC₅₀.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology (e.g., PathHunter assay)[6][7].

1. Cell Preparation:

  • Use a cell line stably co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Plate the cells in a 384-well assay plate and incubate overnight.

2. Ligand Stimulation:

  • Add serial dilutions of the test ligand (agonist or antagonist) to the cells.

  • For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of a known agonist.

  • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

3. Detection:

  • Add the detection reagent containing the substrate for the complemented enzyme.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

  • Subtract the background signal (no agonist) from all readings.

  • Normalize the data to the maximum signal obtained with a reference full agonist (100%).

  • Plot the normalized response against the log concentration of the ligand and fit to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Proteolytic Stability Assay

This assay assesses the stability of peptide analogues in the presence of proteases, for example, in serum or plasma.

1. Incubation:

  • Prepare solutions of the peptide analogues at a known concentration in a relevant biological matrix (e.g., human plasma or a specific protease solution).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

2. Sample Preparation:

  • Stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., an acid like trifluoroacetic acid or an organic solvent like acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analysis by HPLC:

  • Inject the supernatant onto a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • Elute the peptide using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

  • Monitor the elution of the intact peptide by UV absorbance at a specific wavelength (e.g., 214 or 280 nm).

4. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of the remaining intact peptide against time.

  • Fit the data to a one-phase exponential decay model to determine the half-life (t₁/₂) of the peptide.

References

A Researcher's Guide to Docking Studies of Peptides with Thiophene-Containing Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational and experimental methodologies for investigating the interaction of peptides featuring thiophene-containing residues with their protein targets. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, known to enhance drug-receptor interactions and improve metabolic stability.[1] Incorporating these moieties into peptides is a promising strategy for developing novel therapeutics. This guide outlines a systematic workflow, from in silico docking to experimental validation, to facilitate the rational design of such peptide-based inhibitors.

Integrated Workflow for Docking and Validation

A successful study of peptide-protein interactions involves a synergistic approach, combining computational predictions with experimental validation. The workflow begins with the design of the thiophene-containing peptide and its target protein, followed by computational docking and molecular dynamics simulations to predict binding modes and affinities. These in silico findings are then corroborated through the synthesis of the peptide and biophysical assays to measure the binding kinetics and thermodynamics.

Peptide_Docking_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Peptide_Design Peptide Design & Thiophene Residue Incorporation Docking Peptide-Protein Docking Peptide_Design->Docking Protein_Prep Protein Target Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Energy Calculation MD_Sim->Binding_Energy Peptide_Synthesis Peptide Synthesis Binding_Energy->Peptide_Synthesis Validate Hits Biophysical_Assays Biophysical Assays (ITC, SPR) Peptide_Synthesis->Biophysical_Assays Data_Analysis Kinetic & Thermodynamic Analysis Biophysical_Assays->Data_Analysis Data_Analysis->Peptide_Design Iterative Refinement

An integrated workflow for computational and experimental analysis.

Comparison of Computational Methodologies

The choice of computational tools is critical for obtaining reliable predictions. Peptide docking is inherently challenging due to the high flexibility of peptides.[2] This section compares various approaches for the key steps in the computational workflow.

Methodology Tool/Approach 1 Tool/Approach 2 Tool/Approach 3 Key Considerations
Peptide-Protein Docking Software HADDOCK AutoDock CrankPep (ADCP) Rosetta FlexPepDock HADDOCK is effective when there is some information about the binding interface. ADCP is designed for flexible peptide docking.[2] Rosetta FlexPepDock is a high-resolution peptide docking and refinement protocol.
Force Fields for Non-Standard Residues CHARMM36/CGenFF AMBER/GAFF OPLS CHARMM36 can be extended to a wide range of non-standard amino acids.[3][4][5] AMBER with the General Amber Force Field (GAFF) is also a common choice for parameterizing novel residues.[6]
Post-Docking Refinement & Analysis Molecular Dynamics (MD) Simulation MM/GBSA or MM/PBSA Principal Component Analysis (PCA) MD simulations provide insights into the stability and dynamics of the complex.[7][8] MM/GBSA and MM/PBSA are methods for calculating binding free energies. PCA can be used to analyze the conformational landscape.

Comparison of Experimental Validation Methods

Experimental validation is essential to confirm the computational predictions. Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics.[4]

Biophysical Assay Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP)
Primary Data Output Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)[9]Association rate (ka), dissociation rate (kd), and dissociation constant (Kd)[2]Dissociation constant (Kd)
Key Advantages Label-free, in-solution measurement providing a complete thermodynamic profile.[9][10]Real-time, label-free kinetic data.[2][11] High throughput possible.In-solution measurement, relatively high throughput.
Key Limitations Requires relatively large amounts of protein and peptide.[9]One binding partner must be immobilized, which can affect its activity.[12]Requires labeling of one of the binding partners, which can alter binding.
Typical Protein Concentration 10-50 µMSurface immobilizationLow nM to µM range
Typical Peptide Concentration 100-500 µM (in syringe)Varies (nM to µM range)Varies (nM to µM range)

Hypothetical Signaling Pathway Inhibition

Thiophene-containing peptides can be designed to inhibit protein-protein interactions (PPIs) that are crucial for disease-related signaling pathways. For instance, a peptide could be designed to mimic a binding motif and disrupt the interaction between a kinase and its substrate or a receptor and its downstream effector.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Activates Kinase Kinase Receptor->Kinase Recruits & Activates Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream_Signaling Thiophene_Peptide Thiophene-Peptide Inhibitor Thiophene_Peptide->Kinase Binds to interaction site

Inhibition of a kinase-substrate interaction by a thiophene peptide.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Thiophene-Containing Peptide

The synthesis of peptides incorporating unnatural amino acids, such as a thiophene-containing residue (e.g., 2-thienylalanine), is typically achieved through Fmoc-based solid-phase peptide synthesis.[13]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA). Add the activated amino acid to the resin and allow it to react.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the Fmoc-protected thiophene-containing amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[9][10]

  • Sample Preparation: Dialyze both the protein and the peptide into the same buffer to minimize heat of dilution effects. A common starting point is to have the protein in the sample cell at a concentration of approximately 10-50 µM and the peptide in the syringe at a 10-fold higher concentration (100-500 µM).[3][5]

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the peptide solution into the injection syringe. Place the apparatus in the calorimeter and allow it to equilibrate to the desired temperature.

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5][9]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[2][11]

  • Sensor Chip Preparation: Choose a sensor chip compatible with your protein (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.[14]

  • Ligand Immobilization: Inject the protein (ligand) over the activated surface to covalently attach it. The amount of immobilized protein should be optimized to avoid mass transport limitations. Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the peptide (analyte) over the sensor surface at a constant flow rate.[2] Monitor the change in the refractive index, which is proportional to the amount of peptide binding to the immobilized protein.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the peptide from the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Operational Disposal Plan

Disposal of this compound must be handled through a licensed hazardous waste disposal program. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

The following table summarizes the key aspects of the disposal procedure:

Waste Type Container Labeling Storage Disposal Method
Solid Waste Dedicated, sealed, and compatible container (e.g., high-density polyethylene)"HAZARDOUS WASTE", "this compound", Hazard Symbols (Irritant)Designated satellite accumulation area, away from incompatible materialsCollection by a licensed hazardous waste disposal company for incineration.
Contaminated Labware (disposable) Lined, puncture-resistant container"HAZARDOUS WASTE", "Lab Debris Contaminated with this compound"Designated satellite accumulation areaCollection by a licensed hazardous waste disposal company.
Contaminated Labware (reusable) N/AN/AN/ADecontaminate with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as liquid hazardous waste.
Liquid Waste (from decontamination) Sealed, compatible solvent waste container"HAZARDOUS WASTE", "Solvent rinsate containing this compound"Designated satellite accumulation area, segregated by solvent typeCollection by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_action Disposal Actions cluster_final Finalization start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Containers ppe->container identify Identify Waste Type container->identify solid Solid Waste (Unused reagent, contaminated wipes) identify->solid liquid Liquid Waste (Decontamination Rinsate) identify->liquid labware Contaminated Labware (Disposable & Reusable) identify->labware collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid->collect_liquid decontaminate Decontaminate Reusable Labware labware->decontaminate dispose_disposable Dispose of Disposable Labware in Solid Waste Container labware->dispose_disposable storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_disposable->storage collect_rinsate->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow from preparation to final pickup.

Spill Management

In the event of a spill, the following actions should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood.

  • Contain: For a solid spill, carefully sweep the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.

  • Collect: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

Personal protective equipment for handling (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling specialized chemical compounds. This guide provides comprehensive, immediate, and actionable information for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE and engineering controls.

Exposure Control Specification Purpose Regulatory Standard (Example)
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dust or vapors.ASHRAE 110
Eye Protection Safety goggles or glassesTo protect eyes from splashes or dust.[1]ANSI Z87.1 / EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.EN 374
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1]-
Respiratory Protection NIOSH/MSHA-approved respirator (if dust is generated)To prevent inhalation of fine particles. Use a filter respirator for organic gases and vapours if necessary.[2]29 CFR 1910.134

Operational and Disposal Plans

Safe laboratory practice extends beyond the immediate handling of a chemical to include its storage and eventual disposal. The following protocols provide a step-by-step guide for these critical operations.

Experimental Protocol: Safe Handling and Storage
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is correctly worn.[1]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or contamination. Avoid the formation of dust.[3]

  • Solution Preparation : When dissolving the solid, add the solvent slowly to the compound to prevent splashing.

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] Keep it segregated from strong oxidizing agents.[5]

Experimental Protocol: Spill Management and Disposal
  • Spill Containment : In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][6]

  • Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Waste Disposal : All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous waste.[6] Arrange for collection by a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain.[6] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_start Start: Assess Risks ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh and Transfer in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Area experiment->decontaminate store Store in Cool, Dry, Well-Ventilated Area experiment->store waste Segregate and Label Hazardous Waste decontaminate->waste dispose Arrange for Professional Waste Disposal waste->dispose end end dispose->end End of Process

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.